Ethyl 3-oxovalerate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRCONFHWYGWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197800 | |
| Record name | Ethyl 3-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4949-44-4 | |
| Record name | Ethyl 3-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4949-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-oxovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4949-44-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4949-44-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-oxovalerate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P45XZ5RD8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-oxovalerate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxovalerate, also known as ethyl propionylacetate, is a versatile β-keto ester that serves as a crucial building block in organic synthesis. Its unique chemical structure, featuring both a ketone and an ester functional group, allows for a wide range of chemical transformations, making it an invaluable intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols with reaction mechanisms, and a survey of its significant applications, particularly within the pharmaceutical industry.
Properties of this compound
This compound is a colorless to pale yellow liquid with a fruity odor.[1][3] It is slightly soluble in water but miscible with many organic solvents, including glacial acetic acid.[4][5]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [6][7][8] |
| Molecular Weight | 144.17 g/mol | [1][6][8] |
| CAS Number | 4949-44-4 | [6][7][8] |
| Appearance | Colorless to pale yellow clear liquid | [1][6][9] |
| Boiling Point | 191 °C (at 760 mmHg); 83-84 °C (at 12 mmHg) | [1][5][9] |
| Density | 1.012 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.422 | [5] |
| Flash Point | 77.8 °C (172 °F) | [2][5] |
| pKa | 10.58 | [4][5] |
| Purity | >97.0% (GC) | [6][9] |
| Solubility | Slightly soluble in water; soluble in organic solvents | [1][4] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
-
¹H NMR (CDCl₃): The proton NMR spectrum shows characteristic signals for the ethyl ester and the propionyl group.
-
¹³C NMR (CDCl₃):
-
δ 203.48 (ketone C=O)
-
δ 180.07 (ester C=O)
-
δ 61.33 (-OCH₂CH₃)
-
δ 49.03 (-C(=O)CH₂C(=O)-)
-
δ 36.32 (-C(=O)CH₂CH₃)
-
δ 14.13 (-OCH₂CH₃)
-
δ 7.56 (-C(=O)CH₂CH₃)[11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of its functional groups. A strong peak is observed around 1735-1750 cm⁻¹ for the ester carbonyl (C=O) stretching vibration, and another strong peak for the ketone carbonyl is also present.[7][12] C-O stretching vibrations for the ester group are typically found in the 1230-1250 cm⁻¹ region.[12]
-
Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight.[13]
Synthesis of this compound
The most common and industrially significant method for synthesizing β-keto esters like this compound is the Claisen condensation .[14][15]
Claisen Condensation Mechanism
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, such as sodium ethoxide.[16] The reaction involves the nucleophilic acyl substitution of an ester enolate onto another ester molecule. The mechanism proceeds through several steps, which are driven to completion by the deprotonation of the resulting β-keto ester, a thermodynamically favorable step.[14][17]
Caption: Mechanism of the Claisen condensation for this compound synthesis.
Experimental Protocol: Claisen Condensation
This protocol describes the self-condensation of ethyl propionate to yield this compound.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl propionate (dry)
-
Diethyl ether (dry)
-
Aqueous Hydrochloric Acid (e.g., 6M HCl) or Acetic Acid solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal in portions to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Once all the sodium has reacted and the solution has cooled, immerse the flask in an ice-water bath.
-
Addition of Ester: Add dry ethyl propionate dropwise to the stirred sodium ethoxide solution at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC). The reaction mixture will typically become a thick slurry.[18]
-
Quenching and Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by slowly adding cold dilute hydrochloric acid or acetic acid until the pH is acidic.[19]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and finally with brine.[19]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound (b.p. 83-84 °C/12 mmHg).[5]
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for this compound synthesis.
Applications in Research and Drug Development
This compound is a highly valuable intermediate in the synthesis of complex organic molecules.
-
Pharmaceutical Intermediates: It is a key starting material for numerous active pharmaceutical ingredients (APIs). Notably, it is an intermediate in the synthesis of the cholesterol-lowering drug Rosuvastatin and the antifungal agent Voriconazole.[8][20]
-
Synthesis of Bioactive Molecules: The compound is used to prepare a variety of bioactive molecules, including the antibiotic methylenomycin B and the non-steroidal anti-inflammatory drug (NSAID) etodolic acid.[2]
-
Heterocyclic Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds, such as substituted 1,2-oxazoles, which are important scaffolds in medicinal chemistry.[2]
-
Metabolic and Biochemical Research: this compound is utilized in the synthesis of PPAR (peroxisome proliferator-activated receptor) agonist ligands, which are critical in regulating metabolism and inflammation.[2] Certain derivatives have also been investigated as potential selective anticancer agents.[2]
-
Fine Chemicals: Beyond pharmaceuticals, it is used in the industrial production of flavors and fragrances due to its characteristic fruity aroma.[2]
Safety and Handling
This compound is a combustible liquid and can cause irritation to the skin, eyes, and respiratory system.[5][7] Standard laboratory safety precautions should be followed.
-
GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[5]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[5][9] It is incompatible with strong oxidizing agents and strong bases.[4]
This document is intended for informational purposes for qualified professionals and is based on publicly available data. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, this compound manufacturer and supplier - Mimei Biotechnology [orencn.com]
- 4. This compound(4949-44-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Ethyl propionylacetate | 4949-44-4 [amp.chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound | 4949-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Ethyl propionylacetate(4949-44-4) 1H NMR spectrum [chemicalbook.com]
- 11. Ethyl propionylacetate synthesis - chemicalbook [chemicalbook.com]
- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Ethyl propionylacetate [webbook.nist.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. m.youtube.com [m.youtube.com]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to Ethyl 3-oxovalerate (CAS 4949-44-4) for Researchers and Drug Development Professionals
Introduction: Ethyl 3-oxovalerate, also known as ethyl propionylacetate, is a versatile β-keto ester with the CAS number 4949-44-4.[1][2][3] This organic compound serves as a crucial building block in synthetic organic chemistry, finding significant application as an intermediate in the production of pharmaceuticals, agrochemicals, and various heterocyclic compounds.[4][5] Its unique chemical structure, featuring both a ketone and an ester functional group, imparts a high degree of reactivity, making it a valuable precursor for a wide range of chemical transformations.[5] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a fruity odor.[4][6] It is slightly soluble in water but miscible with glacial acetic acid and other common organic solvents.[4][7][8] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| CAS Number | 4949-44-4 | [4][6][7][8][9] |
| Molecular Formula | C₇H₁₂O₃ | [4][6][7][8][9] |
| Molecular Weight | 144.17 g/mol | [4][6][7][9] |
| Appearance | Colorless to pale yellow liquid | [4][6] |
| Boiling Point | 191 °C (at 760 mmHg) | [4] |
| 83-84 °C (at 12 mmHg) | [8] | |
| Density | 1.012 - 1.018 g/cm³ | [7][8] |
| Refractive Index (n20/D) | 1.422 | [8] |
| Flash Point | 172 °F (77.8 °C) | [5][8] |
| pKa | 10.58 | [7] |
| Solubility | Slightly soluble in water; Miscible with glacial acetic acid | [7][8] |
Spectroscopic Data
The structural confirmation of this compound is supported by various spectroscopic techniques. Key spectral data are summarized in Table 2.
| Spectroscopic Data | Description | References |
| ¹H NMR | Provides information on the proton environment in the molecule. | [10] |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | [9] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. | [9][11] |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the functional groups present. | [9] |
Synthesis of this compound
One notable synthetic route to this compound involves the acylation of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. This two-stage process begins with the acylation of Meldrum's acid using an acylating agent like propionyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to reflux in ethanol to yield this compound.
Applications in Organic Synthesis
The reactivity of the methylene group situated between two carbonyl functionalities in this compound makes its α-carbon acidic and a prime site for various chemical reactions. This unique reactivity allows it to serve as a key intermediate in the synthesis of a wide array of compounds, particularly heterocyclic structures with significant biological activity.[4][5]
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor in multicomponent reactions for the synthesis of diverse heterocyclic systems.
-
Pyrazoles: The reaction of β-keto esters like this compound with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. This reaction proceeds through a condensation followed by cyclization.
-
Dihydropyrimidinones (Biginelli Reaction): The Biginelli reaction is a one-pot cyclocondensation involving a β-keto ester, an aldehyde, and urea or thiourea. This reaction is a straightforward method for producing dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities.
-
Dihydropyridines (Hantzsch Synthesis): The Hantzsch dihydropyridine synthesis involves the condensation of a β-keto ester, an aldehyde, and a nitrogen donor like ammonia or ammonium acetate.[12] The resulting 1,4-dihydropyridine core is present in several important pharmaceutical agents.[12]
Intermediate in Pharmaceutical Synthesis
This compound is a recognized intermediate in the synthesis of various pharmaceuticals.[4][5] A notable example is its use in the preparation of Rosuvastatin, a widely prescribed medication for lowering cholesterol.[13] It also serves as a starting material for the synthesis of other bioactive molecules such as methylenomycin B and etodolic acid.[5]
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of derivatives from this compound. Below are representative protocols for the synthesis of pyrazole and dihydropyrimidinone derivatives.
Synthesis of 5-ethyl-3-methyl-1H-pyrazol-5(4H)-one (A Pyrazolone Derivative)
This protocol is adapted from a general procedure for the synthesis of pyrazoles from β-keto esters.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution at 0 °C with stirring.
-
(Optional) Add a catalytic amount of glacial acetic acid.
-
Allow the reaction mixture to stir at room temperature for several hours (e.g., 15 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into water and a saturated aqueous solution of sodium bicarbonate.
-
The product is then extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
One-Pot Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
This is a general procedure for the Biginelli reaction which can be applied using this compound.
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Urea or Thiourea
-
Ethanol
-
Catalytic amount of acid (e.g., HCl) or a Lewis acid
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents).
-
Add ethanol as the solvent and a catalytic amount of a suitable acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure dihydropyrimidinone.
Biological Significance and Signaling Pathways
Derivatives of this compound have shown promise in drug discovery, particularly in the areas of metabolic diseases and oncology.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
Compounds synthesized using this compound have been explored as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[5] PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[14] Agonists of PPARγ, for instance, are used as insulin sensitizers in the treatment of type 2 diabetes. The synthesis of novel PPAR agonists often involves the use of versatile building blocks like this compound to construct the necessary molecular scaffolds.
The general mechanism of PPAR activation involves the binding of a ligand, which leads to the heterodimerization of PPAR with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Caption: Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway.
Anticancer Activity and Apoptosis Induction
Pyrazole derivatives, which can be synthesized from this compound, have been investigated for their anticancer properties. Studies have shown that certain pyrazole compounds can induce apoptosis (programmed cell death) in cancer cells. The proposed mechanisms often involve the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of apoptotic signaling cascades.
Key players in these apoptotic pathways include the Bcl-2 family of proteins (which regulate mitochondrial membrane permeability), caspases (a family of proteases that execute apoptosis), and the tumor suppressor protein p53. The induction of apoptosis by these compounds can lead to the arrest of the cell cycle and inhibition of tumor growth.
Caption: Simplified Apoptotic Signaling Pathway Induced by Pyrazole Derivatives.
Safety and Handling
This compound is a combustible liquid and should be handled with care.[7][12] It is incompatible with strong oxidizing agents and strong bases.[7] Thermal decomposition can lead to the release of carbon monoxide and carbon dioxide.[7] It is irritating to the eyes, respiratory system, and skin.[8][9] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area.[7]
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other bioactive compounds. Its ability to participate in a variety of chemical reactions, particularly multicomponent reactions for the formation of heterocyclic systems, makes it an indispensable tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, synthetic utility, and the biological activities of its derivatives is essential for leveraging its full potential in the creation of novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies, the importance of this compound in the field of organic and medicinal chemistry is set to grow.
References
- 1. Design, Synthesis, and Biological Evaluation of Triazolone Derivatives as Potent PPARα/δ Dual Agonists for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. journals.iau.ir [journals.iau.ir]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 12. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, synthesis, and biological evaluation of novel dual FFA1 and PPARδ agonists possessing phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of Ethyl 3-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxovalerate, also known as ethyl propionylacetate, is a versatile β-keto ester with significant applications in organic synthesis and the pharmaceutical industry. Its unique chemical structure, featuring both a ketone and an ester functional group, imparts a rich reactivity profile, making it a valuable building block for a wide array of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its role in significant synthetic pathways.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a characteristic fruity odor. It is sparingly soluble in water but miscible with many organic solvents.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | ethyl 3-oxopentanoate | [2] |
| Synonyms | Ethyl propionylacetate, 3-Ketovaleric acid ethyl ester | [3] |
| CAS Number | 4949-44-4 | [3] |
| Molecular Formula | C₇H₁₂O₃ | [4] |
| Molecular Weight | 144.17 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Boiling Point | 191 °C (at 760 mmHg) | [6] |
| 83-84 °C (at 12 mmHg) | [1] | |
| Density | 1.012 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.422 | [6] |
| pKa | ~11 (in water) | [2] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Shifts (ppm) | Reference(s) |
| ¹H NMR (CDCl₃) | δ 4.19 (q, 2H), 3.40 (s, 2H), 2.58 (q, 2H), 1.28 (t, 3H), 1.08 (t, 3H) | [7] |
| ¹³C NMR (CDCl₃) | δ 203.48, 170.07, 61.33, 49.03, 36.32, 14.13, 7.56 | [7] |
| Infrared (IR) | Major peaks corresponding to C=O (ester and ketone), C-O, and C-H stretching. | [2] |
Chemical Reactivity and Synthetic Applications
The chemical behavior of this compound is dominated by the presence of the β-keto ester functionality. The active methylene group, flanked by two carbonyls, is acidic and readily deprotonated to form a stabilized enolate ion. This enolate is a potent nucleophile and participates in a variety of carbon-carbon bond-forming reactions.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers in solution. The equilibrium position is influenced by the solvent and temperature.[8][9] The enol form is stabilized by intramolecular hydrogen bonding.
Alkylation and Acylation Reactions
The enolate of this compound can be readily alkylated at the α-carbon using alkyl halides. Similarly, acylation can be achieved using acyl chlorides or anhydrides to introduce an additional acyl group. These reactions are fundamental for building more complex carbon skeletons.
Synthesis of Heterocyclic Compounds
This compound is a key precursor in several multicomponent reactions for the synthesis of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
-
Hantzsch Pyridine Synthesis: This reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.
-
Biginelli Reaction: A one-pot cyclocondensation of this compound, an aldehyde, and urea or thiourea yields dihydropyrimidinones, a class of compounds with diverse pharmacological activities.[10]
-
Japp-Klingemann Reaction: This reaction of this compound with a diazonium salt leads to the formation of a hydrazone, which can be a precursor to indoles via Fischer indole synthesis.[10]
-
Guareschi-Thorpe Condensation: Condensation with cyanoacetic esters in the presence of ammonia can produce substituted pyridines.
Role in Drug Development: Synthesis of Rosuvastatin
This compound serves as a crucial intermediate in the industrial synthesis of Rosuvastatin, a widely prescribed medication for lowering cholesterol.[3] The synthesis involves a Knoevenagel condensation of this compound with a pyrimidine aldehyde derivative, followed by a series of transformations to construct the dihydroxy heptenoate side chain.
Experimental Protocols
Synthesis of this compound
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Dichloromethane (anhydrous)
-
Pyridine
-
Propionyl chloride
-
Ethanol (anhydrous)
-
3% Hydrochloric acid solution
-
Saturated sodium chloride solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve Meldrum's acid in anhydrous dichloromethane and cool the solution on an ice bath.
-
Slowly add a solution of pyridine and propionyl chloride in anhydrous dichloromethane to the stirred Meldrum's acid solution.
-
Stir the reaction mixture at 0 °C for one hour, and then at room temperature for two hours.
-
Transfer the mixture to a separatory funnel and wash twice with 3% hydrochloric acid solution, followed by two washes with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude acylated Meldrum's acid.
-
Reflux the crude product in anhydrous ethanol. The evolution of carbon dioxide will be observed.
-
After the reaction is complete, remove the ethanol by evaporation to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[7]
Purification by Fractional Distillation
For larger quantities or to achieve higher purity, fractional distillation under reduced pressure is the preferred method of purification.
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle and magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the round-bottom flask with the crude this compound and a magnetic stir bar.
-
Gradually apply vacuum to the system.
-
Begin heating the flask gently while stirring.
-
Collect any low-boiling impurities as the forerun.
-
Once the temperature stabilizes at the boiling point of this compound at the recorded pressure (approx. 83-84 °C at 12 mmHg), collect the main fraction in a clean receiving flask.[1][11]
-
Discontinue heating and allow the system to cool before releasing the vacuum.
General Protocol for Alkylation of this compound
This protocol describes the ethylation of this compound as a representative alkylation reaction.
Materials:
-
This compound
-
Absolute ethanol
-
Sodium metal
-
Ethyl iodide
-
Diethyl ether
-
Anhydrous potassium carbonate
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under a reflux condenser.
-
Cool the sodium ethoxide solution and slowly add this compound with continuous cooling.
-
Slowly add ethyl iodide to the reaction mixture.
-
Reflux the mixture on a water bath until the reaction is complete (can be monitored by TLC).
-
Remove the ethanol by distillation.
-
Add water to the residue and extract the product with diethyl ether.
-
Dry the combined ether extracts over anhydrous potassium carbonate.
-
Remove the diethyl ether by distillation.
-
Purify the resulting ethyl 2-ethyl-3-oxovalerate by distillation under reduced pressure.[1]
General Protocol for Acylation of this compound
This protocol outlines the acetylation of this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Benzene (anhydrous)
-
Acetyl chloride
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Saturated aqueous solution of copper acetate
-
25% Sulfuric acid
Procedure:
-
Heat a mixture of magnesium turnings, this compound, anhydrous benzene, and acetyl chloride under reflux.
-
Cool the reaction mixture and decant the liquid portion. Wash the residue with diethyl ether.
-
Combine the organic phases and wash with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride and remove the solvents by distillation.
-
Precipitate the product as its copper derivative by adding a saturated aqueous solution of copper acetate.
-
Filter the copper derivative, wash with water, and then suspend it in diethyl ether.
-
Decompose the copper complex by shaking with 25% sulfuric acid.
-
Separate the ether layer, dry it, and remove the ether by distillation.
-
Purify the resulting ethyl 2-acetyl-3-oxovalerate by distillation under reduced pressure.
Conclusion
This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physical properties and predictable, versatile reactivity make it an invaluable tool for the synthesis of a wide range of valuable compounds, from pharmaceuticals like Rosuvastatin to complex heterocyclic scaffolds. The experimental protocols provided herein offer a practical guide for the synthesis, purification, and further derivatization of this important molecule, empowering researchers and drug development professionals in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis process method of rosuvastatin - Eureka | Patsnap [eureka.patsnap.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 10. benchchem.com [benchchem.com]
- 11. digitalcommons.xula.edu [digitalcommons.xula.edu]
An In-depth Technical Guide to Ethyl 3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 3-oxopentanoate, a versatile keto-ester of significant interest in organic synthesis and drug discovery. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis via Claisen condensation, and its applications, particularly in the synthesis of pharmaceutical intermediates.
Chemical Identity and Structure
Ethyl 3-oxopentanoate, a colorless to pale yellow liquid, is a beta-keto ester with the molecular formula C₇H₁₂O₃.[1][2] Its structure features a ketone functional group at the beta position relative to the ester group, which imparts it with a unique reactivity profile.
IUPAC Name: ethyl 3-oxopentanoate[3]
Synonyms: Ethyl 3-oxovalerate, Ethyl propionylacetate, 3-Oxopentanoic acid ethyl ester, Propionylacetic acid ethyl ester[3]
Chemical Structure:
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of ethyl 3-oxopentanoate is presented below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 191 °C at 760 mmHg | [4] |
| 83-84 °C at 12 mmHg | [2] | |
| Density | 1.012 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.422 | [2][4] |
| Solubility | Miscible with glacial acetic acid | [2] |
| CAS Number | 4949-44-4 | [3] |
Spectroscopic Data: While detailed spectra are best obtained experimentally, typical spectroscopic features include:
-
¹H NMR: Signals corresponding to the two ethyl groups and the methylene group between the carbonyls. The number of unique proton signals is expected to be 5.[5]
-
¹³C NMR: Resonances for the seven carbon atoms, including two carbonyl carbons (ketone and ester), and the various aliphatic carbons. The number of unique carbon signals is expected to be 5.[5]
-
Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the C=O stretching of the ketone and the ester functionalities.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Synthesis of Ethyl 3-oxopentanoate via Claisen Condensation
Ethyl 3-oxopentanoate is commonly synthesized via a crossed Claisen condensation between ethyl propionate and ethyl acetate using a strong base such as sodium ethoxide.[6] The following is a detailed experimental protocol for this synthesis.
Reaction Mechanism
The Claisen condensation proceeds through the following key steps:
-
Enolate Formation: A strong base (e.g., sodium ethoxide) removes an acidic α-proton from an ester molecule (in this case, ethyl acetate) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule (ethyl propionate).
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide (ethoxide) leaving group to form the β-keto ester.
-
Deprotonation (Driving Force): The resulting β-keto ester is more acidic than the starting esters and is deprotonated by the alkoxide base. This final, essentially irreversible acid-base reaction drives the equilibrium towards the product.
-
Protonation: Acidic workup protonates the enolate to yield the final ethyl 3-oxopentanoate product.[7]
Experimental Protocol
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl propionate
-
Ethyl acetate
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (dilute)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution in an ice bath.
-
Addition of Reactants: Add a mixture of ethyl propionate and ethyl acetate (in a suitable molar ratio, typically with the ester containing the more acidic α-protons in slight excess) dropwise to the stirred sodium ethoxide solution. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for several hours or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.
-
Workup: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to neutralize the excess base and protonate the product enolate. The pH should be adjusted to be slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Shake the funnel and allow the layers to separate. Extract the aqueous layer with two more portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ethyl 3-oxopentanoate can be purified by vacuum distillation.
Applications in Drug Development
Ethyl 3-oxopentanoate is a valuable building block in the synthesis of various pharmaceuticals.[8] Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules. One notable application is its use as an intermediate in the synthesis of Rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor used to treat high cholesterol.[9]
Signaling Pathways and Experimental Workflows
The primary chemical transformation involving ethyl 3-oxopentanoate is its synthesis via the Claisen condensation. The logical workflow for its synthesis and subsequent purification is depicted below.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl 3-oxopentanoate [stenutz.eu]
- 5. Solved Ethyl 3-oxopentanoate has 5 proton signals and 5 | Chegg.com [chegg.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. asianpubs.org [asianpubs.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 3-Oxovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 3-oxovalerate. The document details the spectral data for both the keto and enol tautomers, offers a thorough experimental protocol for data acquisition, and presents a visual representation of the molecular structure and its NMR signal correlations.
Introduction
This compound, also known as ethyl propionylacetate, is a β-keto ester of significant interest in organic synthesis and pharmaceutical development. A key characteristic of this compound is its existence in a state of keto-enol tautomerism, an equilibrium between the ketone and enol forms. NMR spectroscopy is an indispensable tool for characterizing this equilibrium and elucidating the distinct structural features of each tautomer. This guide presents a detailed examination of the ¹H and ¹³C NMR spectra, providing valuable data for researchers working with this and related compounds.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for the keto and enol forms of this compound in deuterated chloroform (CDCl₃). The keto form is the major tautomer in this solvent.
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Assignment (Keto Form) | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H-a (-OCH₂CH₃) | 4.20 | Quartet | 7.1 | 2H |
| H-b (-COCH₂CO-) | 3.46 | Singlet | - | 2H |
| H-c (-COCH₂CH₃) | 2.58 | Quartet | 7.3 | 2H |
| H-d (-OCH₂CH₃) | 1.28 | Triplet | 7.1 | 3H |
| H-e (-COCH₂CH₃) | 1.08 | Triplet | 7.3 | 3H |
| Assignment (Enol Form) | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| Enol-OH | ~12.0 | Broad Singlet | - | 1H |
| Enol-CH | 5.05 | Singlet | - | 1H |
| -OCH₂CH₃ | 4.18 | Quartet | 7.1 | 2H |
| -C=C-CH₂CH₃ | 2.25 | Quartet | 7.5 | 2H |
| -OCH₂CH₃ | 1.27 | Triplet | 7.1 | 3H |
| -C=C-CH₂CH₃ | 1.10 | Triplet | 7.5 | 3H |
Note: The chemical shifts and coupling constants for the enol form are estimated based on typical values for similar β-keto esters, as the enol form is the minor component in CDCl₃.
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
| Assignment (Keto Form) | Chemical Shift (δ) [ppm] |
| C-1 (Ester C=O) | 171.5 |
| C-3 (Ketone C=O) | 202.5 |
| C-2 (-COCH₂CO-) | 50.0 |
| C-4 (-COCH₂CH₃) | 36.0 |
| C-5 (-COCH₂CH₃) | 7.8 |
| -OCH₂CH₃ | 61.5 |
| -OCH₂CH₃ | 14.1 |
| Assignment (Enol Form) | Chemical Shift (δ) [ppm] |
| Ester C=O | 172.0 |
| Enol C-OH | 175.0 |
| Enol =CH- | 90.0 |
| =C-CH₂CH₃ | 28.0 |
| =C-CH₂CH₃ | 10.0 |
| -OCH₂CH₃ | 60.0 |
| -OCH₂CH₃ | 14.2 |
Note: The chemical shifts for the enol form are estimated based on typical values for similar β-keto esters.
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
-
Instrument Setup: The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal signal-to-noise.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Mandatory Visualization
The following diagrams illustrate the molecular structure and the logical relationships of the NMR signals for the keto form of this compound.
Caption: Correlation of ¹H and ¹³C NMR signals to the keto form of this compound.
The following diagram illustrates the keto-enol tautomerism equilibrium.
Caption: Keto-enol tautomerism equilibrium of this compound.
An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry Data of Ethyl 3-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for Ethyl 3-oxovalerate (also known as ethyl propionylacetate). The information herein is intended to support researchers, scientists, and professionals in drug development in the identification, characterization, and quality control of this compound. This document presents key spectral data in a structured format, details experimental protocols for data acquisition, and includes visualizations to illustrate analytical workflows and fragmentation pathways.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, which exists in keto-enol tautomerism, the IR spectrum will display characteristic absorption bands for both forms. The aliphatic ester and ketone carbonyl (C=O) stretches are particularly prominent.[1][2]
Table 1: Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) | Reference(s) |
| C=O Stretch | Ester Carbonyl | 1750-1735 | ~1650 | [1][2] |
| C=O Stretch | Ketone Carbonyl | ~1715 | - | [1] |
| C-O Stretch | Ester | 1300-1000 | 1300-1000 | [2] |
| C-H Stretch | sp³ C-H | 2980-2850 | 2980-2850 | |
| C=C Stretch | Vinylic | - | 1650-1600 | [1] |
| O-H Stretch | Enolic OH | - | 3200-2500 (broad) |
Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification. The fragmentation is primarily driven by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[3] The molecular ion peak is expected at an m/z corresponding to its molecular weight (144.17 g/mol ).[4][5][6]
Table 2: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Proposed Structure | Reference(s) |
| 144 | [C₇H₁₂O₃]⁺• | Molecular Ion | [7] |
| 99 | [M - OCH₂CH₃]⁺ | [CH₃CH₂COCH₂CO]⁺ | [8] |
| 88 | [M - CH₂=C=O]⁺• | McLafferty Rearrangement Product | |
| 71 | [M - COOCH₂CH₃]⁺ | [CH₃CH₂COCH₂]⁺ | |
| 57 | [CH₃CH₂CO]⁺ | Propionyl Cation | [4] |
| 43 | [CH₃CO]⁺ | Acetyl Cation | [4][9] |
| 29 | [CH₃CH₂]⁺ | Ethyl Cation | [4] |
Experimental Protocols
A general procedure for obtaining the IR spectrum of a liquid β-keto ester like this compound is as follows:[1]
-
Sample Preparation :
-
Instrument Setup :
-
Data Acquisition :
-
Data Processing and Analysis :
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[1]
-
Identify the characteristic absorption bands as detailed in Table 1.
-
The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.[10]
-
Sample Preparation :
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
-
GC-MS System Setup :
-
Injector : Set to a temperature of 250°C with a split ratio of 50:1.
-
GC Column : Use a standard non-polar column (e.g., DB-5ms).
-
Oven Program : Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Source : Electron Ionization (EI) at 70 eV.
-
MS Analyzer : Set to scan a mass range of m/z 40-400.[10]
-
-
Data Acquisition and Analysis :
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.
-
Visualizations
Caption: Workflow for Spectroscopic Analysis.
Caption: Predicted EI-MS Fragmentation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Ethyl propionylacetate [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Tautomerism of Ethyl 3-Oxovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the keto-enol tautomerism of ethyl 3-oxovalerate, a β-keto ester of significant interest in synthetic and medicinal chemistry. The dynamic equilibrium between its keto and enol forms is a critical factor influencing its reactivity and spectroscopic properties. This document details the underlying principles, influential factors, and experimental methodologies for the quantitative analysis of this phenomenon.
Introduction to Tautomerism in β-Keto Esters
Tautomerism is a form of constitutional isomerism where two structures, known as tautomers, are in rapid equilibrium. In the case of this compound, the equilibrium exists between the keto form and the enol form.[1] The α-hydrogens, situated between the two carbonyl groups, are sufficiently acidic to allow for their removal and subsequent protonation on the oxygen atom, leading to the formation of the enol.[1]
The enol form of β-keto esters is notably stabilized by two key factors: the formation of a conjugated π-system and the presence of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, forming a stable six-membered ring.[1]
The Keto-Enol Equilibrium of this compound
The equilibrium between the keto and enol tautomers of this compound can be represented as follows:
Caption: Keto-enol tautomerism of this compound.
The position of this equilibrium is highly sensitive to a variety of factors, most notably the solvent, temperature, and concentration.
The solvent plays a crucial role in determining the ratio of keto to enol tautomers. Non-polar solvents tend to favor the enol form, as the intramolecular hydrogen bond is a primary stabilizing factor in a non-interactive environment.[2] Conversely, polar protic solvents can act as both hydrogen bond donors and acceptors, disrupting the internal hydrogen bond of the enol and stabilizing the more polar keto form.[2] Polar aprotic solvents also influence the equilibrium based on their dipole moments.
The equilibrium constant, Keq, is defined as the ratio of the concentration of the enol form to the keto form:
Keq = [Enol] / [Keto]
The percentage of the enol form can be calculated as:
% Enol = ([Enol] / ([Keto] + [Enol])) * 100
The following table summarizes the approximate percentage of the enol form for ethyl acetoacetate, a closely related β-keto ester, in various solvents, which provides a strong indication of the expected trends for this compound.
| Solvent | Dielectric Constant (ε) | % Enol (approx.) |
| Hexane | 1.9 | 46 |
| Carbon Tetrachloride | 2.2 | 33 |
| Benzene | 2.3 | 20 |
| Chloroform | 4.8 | 10 |
| Acetone | 20.7 | 7 |
| Ethanol | 24.6 | 8 |
| Water | 80.1 | <1 |
Note: Data presented is for ethyl acetoacetate and serves as a representative example.
Experimental Protocols for Tautomerism Analysis
The quantitative determination of the keto-enol equilibrium is most commonly achieved through Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Proton NMR spectroscopy is a powerful, non-destructive technique for quantifying the tautomeric ratio in solution.[2] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[3]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 0.05 M) of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆).[2] Using dilute solutions minimizes solute-solute interactions that could affect the equilibrium.
-
Ensure the use of high-purity solvents to avoid catalytic effects from acidic or basic impurities.
-
-
NMR Data Acquisition:
-
Record high-resolution ¹H NMR spectra at a constant temperature (e.g., 298 K).
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.[2]
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to obtain accurate integrations.
-
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol forms. For this compound, the key signals are:
-
Keto form: A singlet for the α-methylene protons (-CH₂-) typically around 3.4 ppm.
-
Enol form: A singlet for the vinylic proton (=CH-) typically around 5.0 ppm and a broad singlet for the enolic hydroxyl proton (-OH) at a downfield chemical shift (e.g., 12-13 ppm).[3]
-
-
Integrate the area of the α-methylene proton signal for the keto form (Iketo) and the vinylic proton signal for the enol form (Ienol).
-
Calculate the percentage of the enol form using the following equation, accounting for the number of protons each signal represents (2 for keto, 1 for enol): % Enol = [Ienol / (Ienol + (Iketo / 2))] * 100
-
References
Stability and Storage of Ethyl 3-Oxovalerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 3-oxovalerate (CAS 4949-44-4), a key intermediate in various synthetic processes. Understanding the stability profile of this β-keto ester is critical for ensuring its integrity, minimizing degradation, and achieving reliable results in research and development.
Chemical Stability Profile
This compound is generally stable at room temperature when stored in a tightly sealed container under normal conditions.[1][2] However, as a β-keto ester, it is susceptible to degradation under certain environmental conditions. The primary degradation pathway is hydrolysis, which can be catalyzed by both acids and bases, leading to the formation of 3-oxovaleric acid and ethanol. The resulting β-keto acid is itself unstable and prone to decarboxylation, yielding pentan-2-one and carbon dioxide.
Incompatible Substances: To ensure the stability of this compound, contact with the following should be avoided:
-
Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.[1][2]
-
Strong Bases: Can catalyze rapid hydrolysis of the ester linkage.[1][2]
-
Strong Acids: Can also promote hydrolysis, although typically at a slower rate than strong bases.
The compound is also reported to be air-sensitive, and for long-term storage, it is advisable to keep it under an inert atmosphere.
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[2] Refrigeration (2-8°C) is often recommended for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly closed container,[2] preferably under an inert gas like argon or nitrogen. | Prevents exposure to moisture and atmospheric oxygen, which can contribute to hydrolysis and oxidative degradation. |
| Light | Store in a light-resistant container. | While not explicitly stated in the search results as a primary concern, protection from light is a general good practice for storing organic compounds to prevent photochemical degradation. |
| Ventilation | Store in a well-ventilated area.[2] | Important for safety in case of accidental release. |
Handling Precautions:
-
Use in a well-ventilated area.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Keep away from heat, sparks, and open flames.[2]
Quantitative Stability Data (Illustrative Example)
Table 1: Kinetics of Alkaline Hydrolysis of Ethyl Acetate at Various Temperatures
| Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 25 | Data not available in search results |
| 35 | Data not available in search results |
| 45 | Data not available in search results |
| 55 | Data not available in search results |
| 60 | Data not available in search results |
| 65 | Data not available in search results |
| 70 | Data not available in search results |
Note: While a study on the kinetics of ethyl acetate hydrolysis was identified, the specific rate constants at different temperatures were not provided in the search results.[3] The table structure is provided as a template for how such data would be presented.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound should involve forced degradation studies. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
General Protocol for Forced Degradation Studies
Forced degradation studies are an essential component of drug development and help in understanding the intrinsic stability of a substance.[4]
Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
HPLC system with a UV or PDA detector
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60°C for 24 hours). Take samples at various time points, neutralize with NaOH solution, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature and take samples at various time points. Neutralize with HCl solution and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature and take samples at various time points. Dilute for analysis.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., at 70°C for 48 hours). Also, prepare a solution and expose it to heat. Dissolve/dilute the samples for analysis.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Analyze the samples.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the intact this compound from all its degradation products. A reversed-phase C18 column with a gradient elution of a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is a common starting point.
-
Monitor the elution profile using a UV or PDA detector at an appropriate wavelength.
-
Development of a Stability-Indicating HPLC Method
The development of a stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of the active substance and the formation of degradation products.[5]
Key Steps:
-
Column Selection: A C18 or C8 reversed-phase column is typically suitable.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is often required to achieve good separation of the parent compound and its degradation products.
-
Detector Wavelength Selection: The wavelength should be chosen to provide a good response for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak identification and purity assessment.
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Factors influencing the stability of this compound.
Caption: General workflow for a forced degradation study.
References
Commercial Sources and Purity of Ethyl 3-Oxovalerate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of Ethyl 3-oxovalerate (CAS No. 4949-44-4), a key intermediate in pharmaceutical and chemical synthesis. This document details commercial sources, typical purity levels, potential impurities, and analytical methodologies for quality assessment and purification.
Commercial Availability and Stated Purity
This compound, also known as ethyl propionylacetate, is readily available from several major chemical suppliers. The compound is typically offered at a purity level of 97% or greater, as determined by Gas Chromatography (GC). Below is a summary of offerings from prominent vendors.
| Supplier | Product Name(s) | Stated Purity | Analytical Method |
| TCI Chemicals | This compound | >97.0% | GC |
| Sigma-Aldrich | Ethyl propionylacetate | 97% | GC |
| Simson Pharma | This compound | High Quality (CoA available) | - |
| Chem-Impex | This compound | ≥ 97% | GC |
| CymitQuimica | This compound | >97.0% | GC |
It is standard practice for suppliers to provide a Certificate of Analysis (CoA) upon request, which offers lot-specific data on purity and the presence of any significant impurities.[1]
Synthesis, Potential Impurities, and Degradation
Understanding the synthesis routes of this compound is crucial for predicting potential impurities. A common method for its synthesis is the Claisen condensation of ethyl propionate with diethyl oxalate.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: Residual amounts of ethyl propionate and diethyl oxalate may be present.
-
Solvent Residues: Ethanol is a common solvent and may remain in the final product.
-
Byproducts of Side Reactions: Self-condensation of ethyl propionate can lead to the formation of higher molecular weight impurities.
-
Incomplete Reaction Products: Intermediates from the condensation reaction may persist if the reaction does not go to completion.
Degradation:
This compound is susceptible to hydrolysis of the ester group, particularly under acidic or basic conditions, which would yield 3-oxovaleric acid and ethanol. It is important to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation.[2] The material is stable at room temperature under normal storage conditions.[3]
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques is employed to determine the purity of this compound and to characterize its structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary method for assessing the purity of this compound. It separates volatile compounds in a sample, which are then detected and identified by mass spectrometry. This technique is highly effective for quantifying the main component and identifying volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and the identification of impurities. A key feature of β-keto esters is the existence of keto-enol tautomerism. NMR spectroscopy can be used to study this equilibrium.[4] The presence of impurities can often be detected by characteristic signals in the NMR spectrum that do not correspond to the main compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorptions for the ketone and ester carbonyl groups are expected. The presence of impurities with different functional groups can be detected by additional or shifted absorption bands.
Experimental Protocols
The following are representative protocols for the analysis and purification of this compound.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantitative analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode can be used depending on the concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the standards and the sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
Purification by Vacuum Fractional Distillation
This protocol describes the purification of commercial-grade this compound to a higher purity by removing less volatile and more volatile impurities.
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump with a vacuum gauge
-
Heating mantle with a stirrer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and free of cracks. Use appropriate clamps to secure the setup.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Connect the vacuum pump to the apparatus and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents or more volatile impurities. The temperature at the distillation head will be lower than the boiling point of the product.
-
Main Fraction: As the temperature stabilizes at the expected boiling point of this compound at the applied pressure, change the receiving flask to collect the purified product.
-
Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities.
-
-
Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified this compound in a tightly sealed container in a cool, dry place.
Visualizations
The following diagrams illustrate key workflows related to the quality control and purification of this compound.
References
A Comprehensive Technical Guide to Ethyl 3-oxovalerate and Its Synonyms
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides an in-depth look at Ethyl 3-oxovalerate, a versatile keto-ester with significant applications in organic synthesis. This document covers its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis, and its role as a key building block in the preparation of pharmaceuticals.
Nomenclature and Identification
This compound is known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs. A clear understanding of these names is crucial for accurate information retrieval. The most common synonym is ethyl propionylacetate.[1][2][3][4][5][6][7][8][9][10] Its IUPAC name is ethyl 3-oxopentanoate.[8][11]
Other identifiers include:
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 4949-44-4[1][3][5][6][9][11][12][13] |
| Molecular Formula | C₇H₁₂O₃[2][5][7][11][12][13] |
| Molecular Weight | 144.17 g/mol [2][5][11][12] |
| Appearance | Colorless to pale yellow liquid[1][6][12] |
| Boiling Point | 83-84 °C at 12 mmHg[6][7] |
| Density | 1.012 g/mL at 25 °C[6][7] |
| Refractive Index (n²⁰/D) | 1.422[6][7] |
| Solubility | Miscible with glacial acetic acid.[6][8] Slightly soluble in water.[13] |
| Flash Point | 172 °F (78 °C)[6] |
| pKa | 10.58[13] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is most commonly achieved through a Claisen condensation reaction. An alternative method involves the use of Meldrum's acid.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base.[10][14][15] In the case of this compound, this involves the self-condensation of ethyl propionate.
Experimental Protocol (Adapted from a similar Claisen condensation)
-
Materials:
-
Sodium ethoxide
-
Ethyl propionate
-
Anhydrous ethanol (as solvent)
-
Diethyl ether (for extraction)
-
Aqueous acid (e.g., dilute HCl or acetic acid for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
-
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Ethyl propionate is added dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the reaction to completion.
-
The mixture is then cooled to room temperature, and the excess solvent is removed under reduced pressure.
-
The residue is neutralized with a cold aqueous acid solution.
-
The product is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.
-
Synthesis via Meldrum's Acid
This method involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) followed by alcoholysis.[11]
Experimental Protocol
-
Materials:
-
Meldrum's acid
-
Propionyl chloride
-
Pyridine
-
Dichloromethane (solvent)
-
Anhydrous ethanol
-
-
Procedure:
-
Meldrum's acid is dissolved in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen).
-
The solution is cooled in an ice bath, and pyridine is added.
-
A solution of propionyl chloride in dichloromethane is added slowly to the cooled mixture.
-
The reaction is stirred at 0°C for one hour and then at room temperature for an additional two hours.
-
The reaction mixture is washed sequentially with dilute hydrochloric acid and saturated brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the acylated Meldrum's acid intermediate.
-
The crude intermediate is then refluxed in anhydrous ethanol.
-
After the reaction is complete (indicated by the cessation of gas evolution), the ethanol is removed under reduced pressure.
-
The resulting crude this compound is purified by column chromatography.
-
Role in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceuticals.[4] One notable application is in the synthesis of Rosuvastatin, a widely used drug for lowering cholesterol.[5] While detailed experimental protocols for the industrial synthesis of Rosuvastatin are often proprietary, the general synthetic route involves the use of this compound as a key building block to construct the heptenoate side chain of the molecule.
Involvement in Signaling Pathways
Based on a comprehensive review of the scientific literature, there is no direct evidence to suggest that this compound itself is involved in cellular signaling pathways. Its primary role in the context of drug development is as a synthetic intermediate. The final pharmaceutical products synthesized from it, such as Rosuvastatin, are designed to interact with specific biological targets and modulate signaling pathways. For instance, Rosuvastatin is an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
Conclusion
This compound, also known as ethyl propionylacetate, is a fundamental reagent in organic chemistry with significant applications in the pharmaceutical industry. Its synthesis, primarily through the Claisen condensation, is a well-established process. While not directly involved in biological signaling, its role as a versatile building block enables the creation of complex molecules that are crucial for modern medicine. This guide provides the essential technical information for researchers and professionals working with this important compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 11. This compound | 4949-44-4 | Benchchem [benchchem.com]
- 12. Ethyl propionylacetate synthesis - chemicalbook [chemicalbook.com]
- 13. This compound, this compound manufacturer and supplier - Mimei Biotechnology [orencn.com]
- 14. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Biginelli Reaction using Ethyl 3-Oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a one-pot, three-component cyclocondensation reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives.[1][2] First reported by Italian chemist Pietro Biginelli in 1891, this reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][3][4] The resulting DHPM scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These compounds have demonstrated a wide range of pharmacological properties, including acting as calcium channel blockers, antihypertensive agents, and antiviral compounds.[1][2]
While the classic Biginelli reaction utilizes ethyl acetoacetate, the methodology is adaptable to a variety of β-dicarbonyl compounds, allowing for the synthesis of a diverse library of DHPMs.[3] This application note provides a detailed protocol for the Biginelli reaction using ethyl 3-oxovalerate (also known as ethyl 3-oxopentanoate or ethyl propionylacetate), a variation that introduces an ethyl group at the 6-position of the resulting dihydropyrimidine ring.[5] The protocol described herein utilizes Hafnium(IV) triflate [Hf(OTf)₄] as a highly efficient Lewis acid catalyst under solvent-free conditions, offering high yields and operational simplicity.[6][7]
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the Biginelli reaction proceeds through a series of key steps, initiated by the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, affords the final 3,4-dihydropyrimidin-2(1H)-one product.
Caption: Proposed mechanism of the Biginelli reaction.
The experimental workflow for this synthesis is a straightforward one-pot procedure, involving the mixing of reactants and catalyst, heating for a specified duration, followed by a simple workup and purification process.
Caption: General experimental workflow for the Biginelli reaction.
Experimental Protocol
This protocol is based on the hafnium(IV) triflate-catalyzed, solvent-free synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[6][7]
Materials and Equipment:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)
-
This compound (1 mmol, 144 mg)
-
Urea (1.2 mmol, 72 mg) or Thiourea (1.2 mmol, 91 mg)
-
Hafnium(IV) triflate [Hf(OTf)₄] (0.01 mmol, 8 mg)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
Recrystallization solvent (e.g., Ethanol)
-
Deionized water
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), this compound (1 mmol), urea or thiourea (1.2 mmol), and Hf(OTf)₄ (0.01 mmol).
-
Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring. As the reaction is performed under solvent-free conditions, the mixture will become a melt or a thick slurry.
-
Monitoring: Monitor the progress of the reaction by TLC (a suitable eluent system, such as ethyl acetate/hexane, should be determined). The reaction is typically complete within 30-60 minutes.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add cold water (approx. 10-15 mL) to the flask and stir for 10-15 minutes to precipitate the solid product.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid with several portions of cold water to remove any unreacted urea and catalyst.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
-
Characterization: Dry the purified product under vacuum and characterize it by standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and melting point determination).
Data Presentation
The following table summarizes representative data for the Biginelli reaction. Entry 1 specifically details the outcome using this compound (ethyl propionylacetate) as the β-ketoester.[6][7] Entries 2-4 are included to illustrate the reaction's scope with the more common ethyl acetoacetate, demonstrating the influence of different aldehydes and catalysts under solvent-free conditions.
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst (mol%) | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | This compound | Urea | Hf(OTf)₄ (1) | 100 | 30 | 83 | [6][7] |
| 2 | 4-Cl-Benzaldehyde | Ethyl acetoacetate | Urea | Ionic Liquid (10) | 90 | 40 | 98 | [8] |
| 3 | 4-MeO-Benzaldehyde | Ethyl acetoacetate | Urea | Pr(NO₃)₃·6H₂O (10) | 80 | 10 | 95 | [9] |
| 4 | Benzaldehyde | Ethyl acetoacetate | Urea | None | 100-110 | 90 | 91 | [10] |
Note: The data presented demonstrates the high efficiency of modern Biginelli protocols. Researchers using this compound can expect similar high yields, though reaction times and optimal temperatures may vary depending on the specific aldehyde and catalyst employed. The provided protocol serves as an excellent starting point for further optimization.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. This compound | 4949-44-4 | Benchchem [benchchem.com]
- 6. Highly Efficient Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs) Catalyzed by Hf(OTf)4: Mechanistic Insights into Reaction Pathways under Metal Lewis Acid Catalysis and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. 6-Propyl-2-selenouracil|Research Chemical [benchchem.com]
Hantzsch Pyridine Synthesis with Ethyl 3-Oxovalerate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the Hantzsch pyridine synthesis is a cornerstone multicomponent reaction for the creation of dihydropyridines (DHPs) and pyridines. This document provides detailed application notes and protocols for the Hantzsch synthesis specifically utilizing ethyl 3-oxovalerate as the β-ketoester, a variation that yields 2,6-diethyl-substituted pyridines, a structural motif of interest in medicinal chemistry.
The Hantzsch reaction, first reported in 1881, is a classic organic transformation that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding pyridine. The driving force for this aromatization is the formation of a stable aromatic ring.[1] These pyridine scaffolds are prevalent in a wide array of biologically active compounds and approved drugs.[1][2][3][4]
While ethyl acetoacetate is the most common β-ketoester employed in this synthesis, the use of this compound provides access to a distinct set of pyridine derivatives with ethyl groups at the 2 and 6 positions of the pyridine ring. These compounds serve as valuable building blocks in drug discovery programs, particularly in the development of calcium channel blockers and other therapeutic agents.[1]
Core Reaction and Significance
The overall reaction for the Hantzsch synthesis using this compound is as follows:
2 x this compound + Aldehyde + Ammonia/Ammonium Acetate → Diethyl 2,6-diethyl-4-substituted-1,4-dihydropyridine-3,5-dicarboxylate
This initial dihydropyridine product can then be aromatized to the corresponding pyridine derivative.
The resulting 2,6-diethylpyridine core is a significant pharmacophore. The substitution pattern on the pyridine ring, including the nature of the group at the 4-position (derived from the aldehyde), can be readily modified, allowing for the generation of diverse chemical libraries for biological screening.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 1,4-dihydropyridines from this compound and their subsequent aromatization. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst) may be necessary for specific substrates.
Protocol 1: Synthesis of Diethyl 2,6-diethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxylates
This protocol is a general procedure for the one-pot synthesis of 1,4-dihydropyridines.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol (10-20 mL) as the solvent.
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the ethanol under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
| Reactant Ratios and Conditions | |
| Component | Molar Ratio/Condition |
| Aromatic Aldehyde | 1.0 eq |
| This compound | 2.0 eq |
| Ammonium Acetate | 1.2 eq |
| Solvent | Ethanol |
| Temperature | Reflux (~80°C) |
| Reaction Time | 4-6 hours |
Protocol 2: Aromatization of Diethyl 2,6-diethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxylates
This protocol describes a common method for the oxidation of the 1,4-dihydropyridine ring to the corresponding pyridine.
Materials:
-
Diethyl 2,6-diethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxylate
-
Oxidizing agent (e.g., manganese dioxide, ceric ammonium nitrate (CAN), or iodine)
-
Solvent (e.g., acetonitrile, methanol, or acetic acid)
Procedure using Manganese Dioxide (a common and mild oxidant):
-
In a round-bottom flask, dissolve the 1,4-dihydropyridine (1.0 mmol) in a suitable solvent such as acetonitrile (10-20 mL).
-
Add activated manganese dioxide (5-10 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the resulting pyridine derivative by column chromatography or recrystallization.
| Aromatization Conditions | |
| Component/Condition | Details |
| Oxidizing Agent | Manganese Dioxide (MnO₂) |
| Molar Ratio of Oxidant | 5-10 eq |
| Solvent | Acetonitrile |
| Temperature | Room Temperature to Reflux |
| Reaction Time | Varies (monitor by TLC) |
Data Presentation
The following table summarizes typical data that would be collected for the synthesis and characterization of a representative compound, diethyl 2,6-diethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
| Compound | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| Diethyl 2,6-diethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 60-80 | 145-147 | ~7.2 (m, 5H, Ar-H), ~5.5 (s, 1H, NH), ~5.0 (s, 1H, C4-H), ~4.1 (q, 4H, OCH₂), ~2.4 (q, 4H, CH₂CH₃), ~1.2 (t, 6H, OCH₂CH₃), ~1.0 (t, 6H, CH₂CH₃) | ~168, ~145, ~144, ~128, ~126, ~104, ~60, ~40, ~25, ~14 | ~3350 (N-H), ~1690 (C=O), ~1650 (C=C) |
| Diethyl 2,6-diethyl-4-phenylpyridine-3,5-dicarboxylate | 70-90 | 55-57 | ~8.5 (s, 1H, Ar-H), ~7.4 (m, 5H, Ar-H), ~4.1 (q, 4H, OCH₂), ~2.8 (q, 4H, CH₂CH₃), ~1.2 (t, 6H, OCH₂CH₃), ~1.1 (t, 6H, CH₂CH₃) | ~167, ~157, ~148, ~138, ~129, ~128, ~127, ~61, ~25, ~14 | ~1730 (C=O), ~1580 (C=C) |
Note: The spectral data provided are approximate and may vary slightly depending on the specific instrumentation and experimental conditions.
Mandatory Visualizations
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Caption: Experimental Workflow for Hantzsch Synthesis.
Applications in Drug Development
The Hantzsch synthesis is a powerful tool in medicinal chemistry for the generation of novel heterocyclic compounds. The resulting dihydropyridines and pyridines have been investigated for a wide range of biological activities, including:
-
Calcium Channel Blockers: 1,4-DHPs are a well-established class of drugs used to treat hypertension and other cardiovascular disorders.[1]
-
Anticancer Agents: Certain pyridine derivatives have shown promise as inhibitors of various kinases and other targets relevant to cancer therapy.[2]
-
Antimicrobial Agents: The pyridine scaffold is present in numerous compounds with antibacterial and antifungal properties.
-
Antimalarial Agents: Some pyridine derivatives have been evaluated for their efficacy against malaria parasites.[1]
The ability to readily synthesize a diverse library of substituted pyridines using the Hantzsch reaction with this compound makes it a valuable strategy for lead discovery and optimization in drug development programs.
References
- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 3-Oxovalerate: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ethyl 3-oxovalerate, a versatile β-keto ester, serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its reactive nature allows for its incorporation into diverse molecular scaffolds, particularly heterocyclic structures that are prevalent in modern medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, including precursors for antifungal and other heterocyclic drug candidates.
Introduction
This compound (also known as ethyl propionylacetate) is a valuable C7 building block in organic synthesis. The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex molecules. In the pharmaceutical industry, this compound is utilized in the synthesis of various active pharmaceutical ingredient (API) intermediates, contributing to the development of new therapeutics. This document focuses on its application in the synthesis of a key intermediate for the antifungal agent Voriconazole and its utility in generating diverse heterocyclic scaffolds of medicinal importance, such as pyrazoles, dihydropyridines, and dihydropyrimidinones.
Synthesis of a Voriconazole Intermediate
A critical intermediate in the synthesis of the broad-spectrum antifungal drug Voriconazole is 6-ethyl-5-fluoropyrimidin-4-ol. This compound can be efficiently converted to this intermediate through a two-step process involving fluorination followed by cyclization.
Step 1: Fluorination of this compound
The first step involves the electrophilic fluorination of this compound at the α-position to yield ethyl 2-fluoro-3-oxovalerate. Modern fluorinating agents such as Selectfluor® provide a safe and effective method for this transformation.
Experimental Protocol: Synthesis of Ethyl 2-fluoro-3-oxovalerate
-
In a fume hood, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stirrer.
-
Add Selectfluor® (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 2-fluoro-3-oxovalerate.
| Parameter | Value | Reference |
| Starting Material | This compound | General Protocol |
| Reagent | Selectfluor® | [1][2][3][4] |
| Solvent | Acetonitrile | [1] |
| Typical Yield | High (specific data not available) | [1] |
| Purity | >95% (after purification) | General Protocol |
Step 2: Cyclization to 6-ethyl-5-fluoropyrimidin-4-ol
The resulting ethyl 2-fluoro-3-oxovalerate is then cyclized with formamide in the presence of a base to form the pyrimidinone ring.
Experimental Protocol: Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol
-
Pass ammonia gas through a solution of ethyl 2-fluoro-3-oxovalerate (1.0 eq) in formamide at a temperature maintained below 50 °C until saturation.
-
Remove residual ammonia by purging with nitrogen gas and applying a vacuum.
-
Add the reaction solution dropwise to a solution of sodium methoxide (30% in methanol) at 50 °C.
-
Heat the reaction mixture for 3 hours at 50 °C.
-
Evaporate the volatile components under reduced pressure.
-
Add water to the residue and adjust the pH to 6 with hydrochloric acid (HCl).
-
Extract the product with ethyl acetate.
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization from acetone.
| Parameter | Value |
| Starting Material | Ethyl 2-fluoro-3-oxovalerate |
| Reagents | Ammonia, Formamide, Sodium Methoxide |
| Solvent | Formamide, Methanol |
| Reaction Temperature | 50 °C |
| Reaction Time | 3 hours |
| Yield | 40% |
| Purity | Recrystallized solid |
Reaction Workflow for Voriconazole Intermediate Synthesis
Caption: Synthetic pathway from this compound to a key Voriconazole intermediate.
Synthesis of Heterocyclic Scaffolds
This compound is a versatile substrate for various multicomponent reactions that are instrumental in generating libraries of heterocyclic compounds for drug discovery.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical method for preparing pyrazole derivatives through the condensation of a β-keto ester with a hydrazine.[5][6][7][8][9] Pyrazoles are found in a wide range of pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors.
Experimental Protocol: Synthesis of a Substituted Pyrazolone
-
In a round-bottom flask, combine this compound (1.0 eq) and a substituted hydrazine (e.g., phenylhydrazine, 1.0 eq).
-
Add a catalytic amount of a protic acid (e.g., acetic acid) and a suitable solvent (e.g., ethanol).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization.
| Parameter | Value | Reference |
| Starting Material | This compound | [6][7] |
| Reagents | Substituted Hydrazine, Acetic Acid | [6][7] |
| Solvent | Ethanol | [6] |
| Typical Yield | High (specific data not available for this compound) | [9] |
| Purity | Recrystallized solid | [6] |
Logical Workflow for Knorr Pyrazole Synthesis
Caption: Key steps in the Knorr synthesis of pyrazolones.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a four-component reaction used to produce dihydropyridines, a class of compounds known for their use as calcium channel blockers in the treatment of hypertension.[10][11][12][13]
Experimental Protocol: Synthesis of a Dihydropyridine Derivative
-
In a round-bottom flask, mix this compound (2.0 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), and a nitrogen source (e.g., ammonium acetate, 1.1 eq) in a solvent such as ethanol.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization.
-
If the corresponding pyridine is desired, the dihydropyridine can be oxidized using an oxidizing agent like nitric acid or ceric ammonium nitrate.
| Parameter | Value | Reference |
| Starting Material | This compound | [10][12] |
| Reagents | Aldehyde, Ammonium Acetate | [10][12] |
| Solvent | Ethanol | [12] |
| Typical Yield | High (specific data not available for this compound) | [11] |
| Purity | Recrystallized solid | General Protocol |
Hantzsch Dihydropyridine Synthesis Workflow
References
- 1. Microwave Chemistry: Electrophilic Fluorination, Palladium-Catalyzed Intramolecular Cyclization, Quinoxalines Synthesis, Petasis Olefination [organic-chemistry.org]
- 2. Selectfluor Mediated Direct C-H Fluorination of 3-Heteroaryl-Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. knorr pyrazole synthesis | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. prezi.com [prezi.com]
- 12. jmedchem.com [jmedchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Biocatalytic Reactions Involving Ethyl 3-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the biocatalytic transformation of ethyl 3-oxovalerate, a versatile building block in organic synthesis. The primary focus is on stereoselective reduction reactions to produce optically active ethyl 3-hydroxyvalerate, a valuable chiral intermediate for the synthesis of pharmaceuticals and other fine chemicals.
Asymmetric Reduction of this compound
The biocatalytic reduction of the prochiral ketone in this compound offers a green and efficient route to enantiomerically pure (R)- or (S)-ethyl 3-hydroxyvalerate. This transformation is typically achieved using ketoreductases (KREDs), which are often sourced from microorganisms such as yeasts and bacteria.
Quantitative Data for Biocatalytic Reduction
The following table summarizes quantitative data from various studies on the asymmetric reduction of this compound and similar β-keto esters.
| Biocatalyst Source | Substrate | Substrate Conc. (g/L) | Co-substrate | Reaction Time (h) | Temp. (°C) | pH | Conversion (%) | Product | Enantiomeric Excess (ee, %) |
| Candida albicans Reductase (CaCR) | Ethyl 4-chloro-3-oxobutanoate | - | NADPH | - | - | - | - | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99 |
| Chryseobacterium sp. KRED (ChKRED12) | Ethyl 3-oxo-3-(2-thienyl) propanoate | 100 | Glucose | 12 | - | - | 100 | Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate | >99[1] |
| Baker's Yeast | Ethyl acetoacetate | 5 g in 1L | Glucose | 48-72 | 30 | - | 70 | Ethyl (S)-3-hydroxybutanoate | 94[2] |
Experimental Protocol: Asymmetric Reduction using a Recombinant Ketoreductase
This protocol is a generalized procedure based on common practices for using recombinant ketoreductases with cofactor regeneration systems.[1]
Materials:
-
This compound
-
Recombinant ketoreductase (e.g., ChKRED12)
-
Glucose dehydrogenase (for cofactor regeneration)
-
NADP+ or NAD+
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Reaction vessel (e.g., stirred tank reactor or shaker flask)
-
Centrifuge
-
Rotary evaporator
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add D-glucose to the desired concentration (e.g., 1.1 equivalents relative to the substrate).
-
Add the cofactor (NADP+ or NAD+) to a catalytic amount (e.g., 0.1 mM).
-
Add the glucose dehydrogenase and the ketoreductase to their respective optimal concentrations.
-
Stir the mixture until all components are dissolved.
-
-
Reaction Initiation:
-
Add this compound to the reaction mixture to the desired final concentration (e.g., 100 g/L).
-
Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (e.g., 7.0) with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
Analyze the samples by GC or HPLC to determine the conversion of this compound and the enantiomeric excess of the ethyl 3-hydroxyvalerate product.
-
-
Work-up and Purification:
-
Once the reaction is complete, terminate it by centrifuging to remove the enzymes.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the product further by column chromatography.
-
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 3-Oxovalerate
Welcome to the technical support center for the purification of crude Ethyl 3-oxovalerate (also known as ethyl propionylacetate). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this versatile β-keto ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound, often synthesized via Claisen condensation or similar reactions, can include:
-
Unreacted Starting Materials: Such as ethyl propionate and the base used in the reaction (e.g., sodium ethoxide).
-
Solvents: Residual solvents from the reaction or workup, like ethanol or diethyl ether.
-
Water: Introduced during the aqueous workup steps.
-
Side-Products of Hydrolysis: Propanoic acid and ethanol, formed if the ester is hydrolyzed under acidic or basic conditions.
-
Side-Products of Decarboxylation: If the purified β-keto acid intermediate is exposed to high temperatures, it can decarboxylate to form 3-pentanone.
Q2: My crude product is a yellow or brownish oil. Is this normal?
A2: Yes, it is common for crude this compound to appear as a yellowish or even brownish oil due to the presence of impurities and side products from the synthesis. A colorless to pale yellow liquid is indicative of higher purity.[1]
Q3: Why is vacuum distillation recommended for the purification of this compound?
A3: this compound, like other β-keto esters, is susceptible to thermal decomposition, particularly decarboxylation, at its atmospheric boiling point (191 °C).[1] Vacuum distillation significantly lowers the boiling point, allowing for purification at a lower temperature and minimizing the risk of degradation.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a suitable method for purifying this compound, especially for removing non-volatile impurities or closely related side-products. A common stationary phase is silica gel, with a mobile phase typically consisting of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Q5: How can I remove acidic or basic impurities from my crude product?
A5: Liquid-liquid extraction is an effective method for removing acidic and basic impurities. Washing the crude product (dissolved in an organic solvent like diethyl ether) with a mild base solution (e.g., saturated sodium bicarbonate) will remove acidic impurities like propanoic acid.[2] A subsequent wash with a dilute acid (e.g., 5% hydrochloric acid) can remove basic impurities.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Purity After Distillation | - Inefficient fractionation column.- Distillation performed at too high a pressure.- Co-distillation of impurities with similar boiling points. | - Use a more efficient distillation column (e.g., Vigreux or packed column).- Ensure a stable and sufficiently low vacuum is maintained.- Perform a pre-purification step, such as an acid/base extraction, to remove impurities with close boiling points. |
| Product Decomposes During Distillation | - Distillation temperature is too high due to insufficient vacuum.- Presence of acidic or basic impurities catalyzing decomposition. | - Improve the vacuum to lower the boiling point.- Neutralize the crude product with an appropriate aqueous wash before distillation. |
| Low Yield After Purification | - Product loss during transfers.- Incomplete extraction from the aqueous phase.- Decomposition during purification. | - Minimize the number of transfer steps.- Perform multiple extractions of the aqueous layer to ensure complete recovery.- Use vacuum distillation to prevent thermal degradation. |
| Multiple Spots on TLC After Column Chromatography | - Inappropriate solvent system.- Column overloading.- Co-elution of impurities. | - Optimize the solvent system using TLC to achieve better separation (aim for an Rf of 0.2-0.4 for the product).- Reduce the amount of crude product loaded onto the column.- Use a shallower solvent gradient during elution. |
| Product is Wet (Contains Water) | - Inefficient drying of the organic layer.- Insufficient amount of drying agent. | - Wash the organic layer with brine to remove the bulk of the water before adding a drying agent.- Use an adequate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and ensure sufficient contact time. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂O₃[1][3] |
| Molecular Weight | 144.17 g/mol [1][3][4] |
| Appearance | Colorless to almost colorless clear liquid[1][3][5] |
| Boiling Point | 191 °C (at 760 mmHg)[1] |
| 83-84 °C (at 12 mmHg) | |
| 97-99 °C (at 25 mmHg)[6] | |
| 48-50 °C (at 670 Pa / ~5 mmHg)[2] | |
| Density | 1.012 g/mL at 25 °C[7] |
| Refractive Index | n20/D 1.422[7] |
Table 2: Expected Purity and Yield from Different Purification Techniques
| Purification Method | Expected Purity (by GC) | Reported Yield | Notes |
| Aqueous Workup Only | 50-70% (estimated) | - | Removes water-soluble acids, bases, and salts. |
| Vacuum Distillation | >98%[2] | 45.8%[2] | Very effective for removing non-volatile and some volatile impurities. |
| Column Chromatography | >97% | Variable | Good for removing impurities with different polarities. |
| Combined Extraction & Distillation | >98% | Variable | A robust method for achieving high purity by first removing acidic/basic impurities. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is designed to remove acidic and basic impurities from the crude product prior to distillation or chromatography.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent with low water miscibility (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 3-4 volumes of solvent per volume of crude product.
-
Base Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and invert it, venting frequently to release any pressure buildup from CO₂ evolution. Shake gently for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.
-
Acid Wash (Optional): If basic impurities are suspected, add an equal volume of 5% hydrochloric acid, shake with venting, and drain the aqueous layer.[2]
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove the bulk of the dissolved water. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the partially purified product, which can then be further purified by distillation.
Protocol 2: Purification by Vacuum Distillation
This protocol describes the final purification of this compound.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and all joints are properly sealed.
-
Sample Charging: Add the crude or extracted this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 5-25 mmHg).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents.
-
Main Fraction: Once the vapor temperature stabilizes at the expected boiling point for the applied pressure (see Table 1), change the receiving flask and collect the pure this compound.[6] A typical reported fraction is collected at 48-50 °C under 670 Pa (~5 mmHg) vacuum.[2]
-
Residue: Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
-
Cooling and Venting: Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
Visualizations
Caption: A typical workflow for the purification of crude this compound.
Caption: Troubleshooting logic for low purity after distillation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | 4949-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. prepchem.com [prepchem.com]
- 7. Ethyl propionylacetate 97 4949-44-4 [sigmaaldrich.com]
Technical Support Center: Recrystallization of Ethyl 3-oxovalerate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Ethyl 3-oxovalerate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound, which, as a liquid at room temperature, requires low-temperature crystallization techniques.
| Issue | Potential Cause | Recommended Solution |
| Oiling Out Instead of Crystallizing | The compound is coming out of solution above its melting point. This is a common issue for low-melting-point compounds. | 1. Use a lower boiling point solvent: This allows the solution to become saturated at a temperature below the compound's melting point.2. Increase the solvent volume: Add more solvent to dissolve the oil, then attempt to recrystallize by cooling to a lower temperature.3. Induce crystallization at a lower temperature: Cool the solution to a very low temperature (e.g., using a dry ice/acetone bath) and then scratch the inside of the flask with a glass rod to provide a nucleation site. |
| No Crystal Formation Upon Cooling | 1. Solution is not sufficiently saturated: Too much solvent was used initially.2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. | 1. Concentrate the solution: Gently evaporate some of the solvent under reduced pressure and attempt to cool again.2. Induce crystallization: a. Scratch the inner surface of the flask with a glass rod. b. Add a seed crystal of pure this compound. c. Cool the solution to a lower temperature. |
| Very Low or No Yield of Crystals | 1. Inappropriate solvent choice: The compound is too soluble in the chosen solvent even at low temperatures.2. Insufficient cooling: The solution was not cooled to a low enough temperature to induce significant crystallization.3. Premature filtration: The crystals were filtered before crystallization was complete. | 1. Select a less polar solvent: Consider solvents like pentane or hexane in which the compound is likely less soluble at low temperatures.2. Utilize a mixed solvent system: Dissolve the compound in a good solvent (e.g., diethyl ether) and then add a poor solvent (e.g., cold pentane) dropwise until turbidity appears, then slightly warm to redissolve and cool slowly.3. Ensure adequate cooling time and temperature: Allow the solution to stand at a low temperature for an extended period to maximize crystal growth. |
| Crystals are Discolored or Appear Impure | 1. Impurities co-precipitated: The chosen solvent did not effectively separate the compound from impurities.2. Colored impurities present in the starting material. | 1. Perform a second recrystallization: Re-dissolve the crystals in a fresh portion of hot solvent and repeat the cooling process.2. Use activated charcoal: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration to adsorb them. Use sparingly to avoid adsorbing the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Since this compound is a liquid at room temperature, a low-temperature recrystallization is necessary. The ideal solvent should dissolve the compound at or slightly above room temperature but have very low solubility at reduced temperatures (e.g., -20°C to -78°C). Good starting points are low-boiling point, non-polar solvents such as pentane, hexane, or diethyl ether. A mixed solvent system, such as diethyl ether/pentane, can also be effective.
Q2: How can I perform a recrystallization on a compound that is a liquid at room temperature?
A2: This requires a low-temperature recrystallization technique. The general procedure involves dissolving the compound in a minimal amount of a suitable solvent at room temperature, followed by slow cooling to a low temperature (e.g., in a freezer, or using a dry ice/acetone or ice/salt bath) to induce crystallization.
Q3: My this compound always oils out. What is the most effective way to prevent this?
A3: "Oiling out" is the most common challenge with low-melting-point compounds. To prevent this, ensure your solution is not too concentrated when you begin cooling. Using a more non-polar solvent or a mixed solvent system can help lower the temperature at which the solution becomes saturated, increasing the likelihood of crystallization occurring below the compound's melting point. Vigorous stirring while cooling can sometimes help break up oils and encourage crystal formation.
Q4: Can I use vacuum filtration to collect the crystals at low temperatures?
A4: Yes, but the filtration apparatus (Büchner funnel and filter flask) should be pre-chilled to the same low temperature as the crystallization mixture to prevent the crystals from dissolving during filtration.
Q5: How do I dry the crystals after filtration?
A5: After washing the crystals with a small amount of ice-cold solvent, they should be dried under a stream of dry nitrogen or argon gas, or in a desiccator under vacuum at room temperature to avoid melting.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 191 °C (at 760 mmHg); 83-84 °C (at 12 mmHg) | [1][5] |
| Density | 1.012 - 1.018 g/cm³ at 15-25 °C | [3][5] |
| Refractive Index | ~1.422 | [3] |
| Solubility in Water | Slightly soluble | [3] |
| Solubility in Organic Solvents | Soluble | [1] |
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility at Room Temperature | Expected Solubility at Low Temperature (-20°C to -78°C) |
| Pentane | Sparingly Soluble to Soluble | Low to Sparingly Soluble |
| Hexane | Sparingly Soluble to Soluble | Low to Sparingly Soluble |
| Diethyl Ether | Soluble | Sparingly Soluble to Soluble |
| Ethyl Acetate | Soluble | Soluble |
| Methanol | Soluble | Soluble |
| Ethanol | Soluble | Soluble |
| Dichloromethane | Soluble | Soluble |
Note: This table is based on general principles for beta-keto esters. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Low-Temperature Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material.
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system (e.g., pentane or diethyl ether/pentane). The ideal solvent will dissolve the crude this compound at room temperature but show low solubility at the intended crystallization temperature.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen solvent at room temperature. Gentle warming (e.g., with a warm water bath) may be used if necessary, but avoid excessive heat.
-
Cooling and Crystallization:
-
Cover the flask and allow it to cool to room temperature if it was warmed.
-
Slowly cool the solution in a controlled manner. This can be achieved by placing the flask in a refrigerator (~4°C), a freezer (-20°C), or for lower temperatures, a dry ice/acetone bath (-78.5°C).
-
Allow the solution to stand undisturbed for several hours or overnight to allow for complete crystal formation.
-
-
Inducing Crystallization (if necessary): If no crystals form, try scratching the inside of the flask below the solvent level with a glass rod or adding a seed crystal.
-
Isolation of Crystals:
-
Pre-cool the filtration apparatus (Büchner funnel and filter flask) to the crystallization temperature.
-
Quickly filter the cold slurry under vacuum to collect the crystals.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying: Dry the purified crystals under a gentle stream of inert gas (nitrogen or argon) or in a vacuum desiccator at room temperature.
Mandatory Visualizations
Caption: Workflow for the low-temperature recrystallization of this compound.
Caption: Decision-making workflow for troubleshooting common recrystallization issues.
References
Technical Support Center: Purification of Ethyl 3-oxovalerate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Ethyl 3-oxovalerate using column chromatography. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: The most frequently used stationary phase for the column chromatography of moderately polar compounds like this compound is silica gel (SiO2).[1] Alumina (Al2O3) can be considered as an alternative, particularly if the compound shows instability on the acidic surface of silica gel.[1]
Q2: Which mobile phase system is recommended for the column chromatography of this compound?
A2: A mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate is the standard choice.[2][3] For this compound specifically, a mobile phase composition of hexane:ethyl acetate in a 2:1 ratio has been successfully used.[4]
Q3: How do I determine the optimal mobile phase ratio before running a column?
A3: The ideal solvent system should be determined by thin-layer chromatography (TLC) prior to performing column chromatography.[2] The goal is to find a solvent mixture that results in a retention factor (Rf) of approximately 0.2-0.3 for this compound, as this typically provides the best separation.[5]
Q4: My purified this compound shows broad or multiple peaks on analysis. What could be the cause?
A4: Beta-keto esters like this compound can exist as a mixture of keto and enol tautomers.[6][7] This equilibrium can lead to broad peaks or the appearance of two distinct spots on TLC or peaks in HPLC.[6] The interconversion can be influenced by the solvent, temperature, and the acidity of the silica gel.[6][7]
Q5: Can this compound degrade on the silica gel column?
A5: While not extensively reported for this specific compound, molecules with acid-sensitive functional groups can potentially degrade on the acidic surface of silica gel.[1] If degradation is suspected, using a deactivated (neutralized) silica gel or switching to a different stationary phase like neutral alumina is recommended.[1][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the proportion of ethyl acetate in the hexane/ethyl acetate mobile phase.[8] |
| The compound has degraded on the column. | Test for compound stability on silica using 2D TLC. If unstable, consider using deactivated silica or alumina.[1][5] | |
| Poor separation of this compound from impurities. | The chosen mobile phase does not provide adequate resolution. | Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your product and the impurities.[5] |
| The column was improperly packed, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks. | |
| The column was overloaded with the crude sample. | Use an appropriate ratio of silica gel to the crude mixture, typically ranging from 20:1 to 100:1 by weight, depending on the difficulty of the separation. | |
| The compound elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the proportion of ethyl acetate in the hexane/ethyl acetate mobile phase.[8] |
| Fractions are pure by TLC, but the overall yield is low. | The compound may be spread across many fractions in low concentrations. | Try concentrating a wider range of fractions where you expect your compound to be. |
| Product was lost during the work-up or extraction process prior to chromatography. | Review the extraction procedure to ensure efficiency and minimize losses. | |
| Broad or tailing peaks are observed. | Keto-enol tautomerism of the β-keto ester. | While challenging to eliminate completely in normal phase chromatography, ensuring a consistent and well-packed column can minimize these effects. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of the mobile phase for loading. For less soluble compounds, consider dry loading.[5] |
Experimental Protocols
Method 1: Slurry Packing and Elution
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop a series of TLC plates using different ratios of hexane and ethyl acetate (e.g., 4:1, 3:1, 2:1).
-
Visualize the spots under UV light or by staining.
-
Select the solvent system that provides an Rf value of approximately 0.2-0.3 for the desired product. A 2:1 hexane:ethyl acetate mixture has been reported to be effective.[4]
2. Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks. Gently tap the column to facilitate even packing.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through the silica gel.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully apply the solution to the top of the column using a pipette.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase. For flash chromatography, apply gentle pressure.
-
Collect fractions in a series of test tubes or vials.
-
Monitor the elution process by collecting small samples from the eluent and spotting them on TLC plates.
5. Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel 60 | Standard grade for flash chromatography. |
| Mobile Phase | Hexane:Ethyl Acetate | A common and effective solvent system for compounds of moderate polarity.[3] |
| Reported Eluent Ratio | 2:1 (Hexane:Ethyl Acetate) | This specific ratio has been used for the purification of this compound.[4] |
| Target Rf Value (TLC) | 0.2 - 0.3 | Provides optimal separation on the column.[5] |
| Silica Gel to Crude Product Ratio (w/w) | 20:1 to 100:1 | The ratio depends on the separation difficulty; a higher ratio is used for closely eluting compounds. |
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Decision Tree for Poor Separation.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Ethyl propionylacetate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. web.uvic.ca [web.uvic.ca]
Removing unreacted starting materials from Ethyl 3-oxovalerate
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 3-oxovalerate, focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The most common synthesis of this compound is the Claisen condensation of ethyl propionate and ethyl acetate. Therefore, the most likely impurities are unreacted ethyl propionate, ethyl acetate, and ethanol (often from the sodium ethoxide base used in the reaction).
Q2: How can I determine if my product is contaminated with starting materials?
A2: The presence of unreacted starting materials can be identified using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the boiling point of your product during distillation to the literature value can also indicate the presence of lower-boiling impurities.
Q3: What is the most effective method for removing unreacted starting materials?
A3: Fractional distillation is a highly effective method for separating this compound from lower-boiling starting materials like ethyl acetate and ethyl propionate.[1][2] For heat-sensitive compounds, vacuum fractional distillation is recommended to lower the boiling points and prevent thermal degradation.[3]
Troubleshooting Guide
Issue 1: Poor separation of product and starting materials during distillation.
Possible Cause: The distillation setup may not have sufficient theoretical plates for efficient separation, especially if the boiling points of the components are close.
Solution:
-
Use a fractionating column: Employ a Vigreux or packed column (e.g., with Raschig rings or glass beads) to increase the surface area for condensation and vaporization cycles, leading to better separation.[1][4]
-
Optimize the distillation rate: A slow and steady distillation rate, typically 1-2 drops per second, allows for better equilibrium between the liquid and vapor phases within the column, improving separation.[3]
-
Ensure proper insulation: Insulating the distillation column can help maintain the temperature gradient necessary for efficient fractionation.
Issue 2: The product appears to be co-distilling with the starting materials.
Possible Cause: An azeotrope may be forming between the product and one of the starting materials, or the boiling point difference is insufficient for a clean separation under the current conditions.
Solution:
-
Perform a vacuum fractional distillation: By reducing the pressure, the boiling points of all components are lowered, which can alter the relative volatility and potentially break azeotropes, allowing for a more effective separation.[3]
-
Aqueous Wash: Before distillation, washing the crude product with water or a dilute sodium bicarbonate solution can help remove water-soluble impurities like ethanol and any acidic byproducts.[5][6] A subsequent wash with brine helps to remove residual water from the organic layer.[7]
Issue 3: The product is degrading during distillation.
Possible Cause: this compound can be sensitive to high temperatures.
Solution:
-
Use vacuum distillation: This is the most critical step to prevent thermal decomposition.[3] By lowering the pressure, the boiling point of this compound is significantly reduced.
-
Control the heating: Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating.
Data Presentation
Physical Properties of Key Compounds
For effective separation by distillation, it is crucial to know the boiling points of the product and potential impurities.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| Ethyl Acetate | C4H8O2 | 88.11 | 77.1[8][9][10][11] |
| Ethyl Propionate | C5H10O2 | 102.13 | 99[12][13][14][15][16] |
| Ethanol | C2H6O | 46.07 | 78.4[3] |
| This compound | C7H12O3 | 144.17 | 191 [17][18][19] |
Note: The boiling point of this compound is significantly higher than the common starting materials, making fractional distillation a suitable purification method.
Experimental Protocols
Protocol: Purification of this compound by Vacuum Fractional Distillation
This protocol outlines the purification of crude this compound containing unreacted ethyl acetate and ethyl propionate.
1. Aqueous Workup (Optional but Recommended): a. Transfer the crude reaction mixture to a separatory funnel. b. Wash the organic layer with a 5% aqueous sodium carbonate solution to neutralize any acidic impurities.[5] c. Separate the layers and then wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.[7] d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
2. Rotary Evaporation: a. Remove the bulk of the low-boiling solvent (if a solvent was used for extraction) using a rotary evaporator.[20] This step can also remove a significant portion of unreacted ethyl acetate.
3. Vacuum Fractional Distillation Setup: a. Assemble a vacuum fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks. b. Add a magnetic stir bar or boiling chips to the distillation flask containing the crude this compound. c. Ensure all joints are properly sealed with vacuum grease. d. Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.[3] e. Connect the condenser to a circulating cold water source. f. Connect the apparatus to a vacuum pump with a trap in between.
4. Distillation Process: a. Turn on the magnetic stirrer and the cooling water for the condenser. b. Gradually apply vacuum to the system. c. Gently heat the distillation flask using a heating mantle. d. Collect the forerun: The first fraction will consist of the lowest boiling point impurities, primarily ethyl acetate (boiling point will be significantly lower under vacuum). Collect this in the first receiving flask until the temperature begins to rise and stabilize again. e. Collect the intermediate fraction: As the temperature rises, a second fraction containing primarily ethyl propionate will distill. Change the receiving flask and collect this fraction. f. Collect the product fraction: Once the temperature stabilizes at the expected boiling point of this compound at the measured pressure (e.g., 83-84 °C at 12 mmHg[21]), switch to a clean receiving flask to collect the pure product. g. Stop the distillation: Once the product has been collected and the temperature begins to rise again or the distillation rate drops, stop the heating and allow the system to cool before venting to atmospheric pressure.
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Logical Relationship for Troubleshooting Distillation Issues
Caption: Troubleshooting logic for distillation problems.
References
- 1. vernier.com [vernier.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 9. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 10. Ethyl Acetate: Structure, Properties, Uses & Safety in Chemistry [vedantu.com]
- 11. acs.org [acs.org]
- 12. Ethyl propionate - Wikipedia [en.wikipedia.org]
- 13. chem-file.sourceforge.net [chem-file.sourceforge.net]
- 14. 105-37-3 CAS MSDS (Ethyl propionate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. Ethyl propionate 105-37-3 India [ottokemi.com]
- 16. Ethyl Propionate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 17. chemimpex.com [chemimpex.com]
- 18. This compound | 4949-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 19. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 20. homework.study.com [homework.study.com]
- 21. chembk.com [chembk.com]
How to break the emulsion in Ethyl 3-oxovalerate workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the workup of Ethyl 3-oxovalerate, with a specific focus on breaking emulsions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of a chemical workup?
An emulsion is a stable mixture of two or more immiscible liquids, such as an organic solvent and an aqueous solution.[1] In a workup, this manifests as a cloudy or milky layer between the organic and aqueous phases, preventing clear separation and efficient extraction of the desired product.
Q2: Why is emulsion formation common during the workup of this compound?
Emulsion formation is a frequent issue in the workup of this compound and other β-keto esters for several reasons:
-
Surfactant-like properties: The molecule itself can act as a surfactant, especially its enolate form, which has both a polar and a non-polar end.
-
Presence of bases: Reactions to synthesize β-keto esters often use bases, and residual base can contribute to the formation of soaps or other emulsifying agents.
-
High concentration of dissolved substances: A high concentration of salts or other polar molecules in the aqueous layer can increase its viscosity and stabilize emulsions.
Q3: Can the choice of extraction solvent affect emulsion formation?
Yes, the choice of solvent is crucial. Solvents like dichloromethane are known to be more prone to forming emulsions.[2] Ethyl acetate and diethyl ether are common choices for extracting this compound, but they can still form emulsions, especially if the mixture is shaken too vigorously.[3][4]
Troubleshooting Guide: Breaking Emulsions in this compound Workup
This guide provides a step-by-step approach to breaking emulsions encountered during the workup of this compound. Start with the simplest and least invasive methods first.
Initial Steps & Preventative Measures
-
Patience is Key: Before taking any drastic measures, allow the separatory funnel to stand undisturbed for 10-20 minutes.[5] Often, the emulsion will break on its own with time.
-
Gentle Swirling: Instead of vigorous shaking, which can induce emulsion formation, gently swirl or invert the separatory funnel multiple times to mix the layers.[6]
-
Minimize Vigorous Shaking: If you must shake, do so gently and vent the separatory funnel frequently to release any pressure buildup.[3]
Chemical and Physical Interventions
If the emulsion persists after waiting, proceed with the following methods. A summary of these techniques is provided in the table below.
| Method | Description | Advantages | Disadvantages |
| "Salting Out" | Add saturated sodium chloride solution (brine) or solid sodium chloride to the separatory funnel.[3][7] | Highly effective at increasing the ionic strength of the aqueous layer, which destabilizes the emulsion.[8] | May not be effective for all types of emulsions. |
| pH Adjustment | Add a few drops of dilute acid (e.g., 1M HCl) or dilute base (e.g., 1M NaOH).[1] | Can neutralize any acidic or basic species that are acting as emulsifying agents. | The product's stability to acid or base must be considered. |
| Solvent Addition | Add a small amount of the organic solvent used for the extraction.[8] | Can help to break up the emulsion by changing the polarity of the organic phase. | Increases the total volume of the organic layer. |
| Filtration | Filter the entire mixture through a pad of Celite® or glass wool in a Hirsch or Büchner funnel.[9] | Can physically disrupt the emulsion. | Can be slow and may lead to some product loss on the filter medium. |
| Centrifugation | If the volume is manageable, transfer the emulsion to centrifuge tubes and spin at a moderate speed.[1][10] | A very effective method for physically forcing the separation of the layers.[5][8] | Requires access to a centrifuge and appropriate tubes. |
| Temperature Change | Gently warm the separatory funnel in a warm water bath. | Can decrease the viscosity of the mixture and promote phase separation.[1] | Care must be taken not to heat flammable solvents, and the product must be thermally stable. |
Advanced Techniques
-
Addition of a Different Solvent: Adding a small amount of a different, immiscible organic solvent can sometimes alter the phase dynamics sufficiently to break the emulsion.[6]
-
Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath for a short period can sometimes provide enough energy to disrupt the emulsion.[5][10]
Experimental Protocols
Protocol 1: "Salting Out" with Brine
-
Ensure the stopcock of the separatory funnel is closed and place it securely in a ring stand.
-
Carefully pour a saturated solution of sodium chloride (brine) into the separatory funnel. A volume equivalent to 10-20% of the aqueous layer is a good starting point.[3]
-
Stopper the funnel and gently rock or swirl it to mix the brine with the emulsion. Avoid vigorous shaking.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
If separation occurs, carefully drain the lower aqueous layer, followed by the organic layer.
Protocol 2: Filtration through Celite®
-
Prepare a small plug of glass wool and place it at the bottom of a Hirsch or small Büchner funnel.
-
Add a 1-2 cm layer of Celite® over the glass wool and gently tamp it down.
-
Place the funnel on a filter flask and apply gentle vacuum.
-
Wet the Celite® pad with the organic solvent being used in the extraction.
-
Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite® pad.
-
The liquid should pass through, leaving the emulsified material behind. The filtrate in the flask should show two distinct layers.
-
Transfer the filtrate back to a clean separatory funnel to complete the separation.
Logical Workflow for Troubleshooting Emulsions
The following diagram illustrates a logical progression for addressing an emulsion during the workup of this compound.
Caption: Troubleshooting workflow for breaking emulsions.
References
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 5. azom.com [azom.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. columbia.edu [columbia.edu]
- 8. biotage.com [biotage.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
Optimizing reaction yield for Ethyl 3-oxovalerate synthesis
Technical Support Center: Synthesis of Ethyl 3-Oxovalerate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and classic method for synthesizing this compound (also known as ethyl propionylacetate) is the Claisen condensation .[1][2] This carbon-carbon bond-forming reaction occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[1][3] Specifically, it involves the reaction of an ester like ethyl propionate with another ester, or the self-condensation of an ester like ethyl acetate followed by alkylation, although the mixed Claisen condensation is more direct for this target molecule.[4]
Q2: Why is a full equivalent of a strong base required for the Claisen condensation?
A stoichiometric amount of a strong base is crucial to drive the reaction to completion.[1] The overall condensation is an equilibrium process. The final step in the mechanism involves the deprotonation of the newly formed β-keto ester, which is significantly more acidic than the starting ester.[3][5] This irreversible acid-base reaction shifts the entire equilibrium towards the product, ensuring a high yield.[1] Using only a catalytic amount of base will result in a poor yield.
Q3: Can I use a base like sodium hydroxide (NaOH)?
It is highly inadvisable to use hydroxide or other nucleophilic bases. These bases can cause saponification (hydrolysis) of the ester starting materials and the product, which will significantly reduce the yield of the desired this compound.[6] The ideal base is the conjugate base of the alcohol corresponding to the ester's alkoxy group (e.g., sodium ethoxide for ethyl esters) to avoid transesterification side products.[1]
Troubleshooting Guide
Problem 1: Very low or no yield of this compound.
Low yields are a common issue in Claisen condensations and can be attributed to several factors.[7]
-
Cause A: Inadequate or Deactivated Base
-
Cause B: Presence of Water
-
Cause C: Incorrect Reaction Temperature
-
Solution: While some heating may be necessary to initiate the reaction, excessive temperatures can promote side reactions, such as self-condensation or decomposition.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the temperature accordingly. A gentle reflux is often sufficient.
-
-
Cause D: Reversible Reaction during Workup
-
Solution: The reaction can reverse if acidified prematurely. The deprotonated β-keto ester is stable in the basic reaction mixture. Ensure the reaction is complete before carefully acidifying the mixture during the workup, typically with a dilute acid in an ice bath.[7]
-
Problem 2: Multiple spots are visible on my TLC plate, indicating impurities.
The formation of multiple products points to side reactions.
-
Likely Impurity A: Self-Condensation Product (e.g., from Ethyl Propionate)
-
Identification: A spot corresponding to the self-condensation product of your starting ester.
-
Solution: This can occur if one reactant is added too quickly or if the reaction temperature is too high. Try adding the enolizable ester slowly to the mixture of the base and the other ester (if performing a mixed Claisen).
-
-
Likely Impurity B: Hydrolyzed Starting Material or Product (Carboxylic Acid)
-
Identification: A baseline spot on the TLC that may streak.
-
Solution: This is caused by moisture in the reaction. Re-evaluate your anhydrous technique, ensuring all reagents, solvents, and glassware are perfectly dry.[7]
-
-
Likely Impurity C: Decarboxylated Product
-
Identification: A spot corresponding to the ketone formed after the loss of the ester group.
-
Solution: Decarboxylation can be triggered by excessive heat or harsh acidic conditions during workup.[7] Use mild acidic conditions for neutralization and avoid overheating during purification.
-
Visual Guides
Caption: The reaction mechanism for the base-mediated Claisen condensation.
Caption: A troubleshooting workflow for diagnosing low reaction yields.
Data Presentation: Reaction Condition Comparison
The yield of β-keto esters is highly dependent on reaction conditions. The following table summarizes yields from various reported procedures for similar condensation reactions, illustrating the impact of different methodologies.
| Synthesis Method | Reactants | Base / Solvent | Temperature | Yield | Reference |
| Acylation of Meldrum's Acid | Meldrum's acid, propionyl chloride, pyridine | Dichloromethane, then Ethanol | 0°C to Reflux | 29% (purified) | [9] |
| Claisen Condensation | Ethyl propionate, Ethyl oxalate | Sodium / Ether, then Ethanol | Ice bath | 60-70% | [10] |
| Acylation of a Keto Ester Enolate | Methyl acetoacetate magnesium enolate, propionyl chloride | Triethylamine / Tetrahydrofuran | Reflux | 44-69% | [11] |
| Enzymatic Esterification* | Valeric acid, Ethanol | Immobilized Lipase / Heptane | 30.5°C | ~92% (conversion) | [12][13] |
*Note: Enzymatic synthesis is a different pathway (esterification) shown for comparison of modern green chemistry approaches to related esters.
Experimental Protocols
Protocol: Synthesis of this compound via Claisen-type Condensation
This protocol is a representative procedure adapted from established methods for Claisen and related condensations.[9][10]
Materials:
-
Sodium metal or Sodium ethoxide (NaOEt)
-
Absolute (Anhydrous) Ethanol
-
Ethyl propionate (dry)
-
Diethyl carbonate or Ethyl oxalate (dry, for mixed Claisen)
-
Anhydrous Diethyl Ether
-
3M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser with drying tube (CaCl₂ or Drierite)
-
Dropping funnel, pressure-equalizing
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide (if not using commercial NaOEt):
-
In a flame-dried three-necked flask under an inert atmosphere, add powdered sodium (1.0 eq) to absolute ethanol (sufficient to dissolve).
-
Stir the mixture until all the sodium has reacted. This can be exothermic. Cool with an ice bath if necessary.
-
-
Reaction Setup:
-
To the flask containing the sodium ethoxide solution, add anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Place a mixture of ethyl propionate (1.0 eq) and the second ester component (e.g., diethyl carbonate, 1.0 eq) in the dropping funnel.
-
-
Condensation Reaction:
-
Add the ester mixture dropwise to the stirred, cooled sodium ethoxide solution over a period of 1-2 hours. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of starting materials. Gentle heating (reflux) may be required to drive the reaction to completion.[11]
-
-
Workup and Neutralization:
-
Cool the reaction mixture back down in an ice bath.
-
Slowly and carefully add 3M HCl with vigorous stirring to neutralize the mixture until it is acidic (test with pH paper).
-
Transfer the mixture to a separatory funnel. Add water to dissolve any salts.
-
-
Extraction and Washing:
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid), water, and finally, brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.[7]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. This compound, this compound manufacturer and supplier - Mimei Biotechnology [orencn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Ethyl propionylacetate synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
- 12. Improvement of the enzymatic synthesis of ethyl valerate by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound(4949-44-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Synthesis of Ethyl 3-oxovalerate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 3-oxovalerate. This guide addresses common side reactions and other experimental challenges to ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common laboratory synthesis of this compound is through a mixed Claisen condensation reaction. This involves the base-catalyzed reaction between two different esters. For the synthesis of this compound, a typical approach is the reaction of ethyl propionate with an acylating agent like ethyl formate or through the crossed condensation with another ester such as ethyl acetate.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
When synthesizing this compound via a mixed Claisen condensation of ethyl propionate and ethyl acetate, a mixture of up to four β-keto ester products can be formed[1][2]. These arise from both self-condensation and crossed-condensation reactions. The primary side products include:
-
Ethyl acetoacetate: From the self-condensation of ethyl acetate.
-
Ethyl 2-methyl-3-oxopentanoate: From the self-condensation of ethyl propionate[1].
-
Ethyl 2-methyl-3-oxobutanoate: An alternative crossed-condensation product.
Q3: My reaction yield is very low. What are the potential causes?
Low yields in a Claisen condensation are a frequent issue and can be attributed to several factors:
-
Presence of Water: Moisture can hydrolyze the starting esters and the β-keto ester product, a reaction known as saponification, especially under basic conditions. It also deactivates the strong base required for the reaction[3].
-
Inactive Base: The alkoxide base (e.g., sodium ethoxide) is sensitive to moisture and can lose its activity if not stored and handled under anhydrous conditions.
-
Insufficient Base: The Claisen condensation is an equilibrium reaction. A stoichiometric amount of base is required to deprotonate the resulting β-keto ester, which drives the reaction to completion[4][5].
-
Inappropriate Base: Using an alkoxide base with an alkyl group different from that of the esters (e.g., sodium methoxide with ethyl esters) can lead to transesterification, resulting in a mixture of products[6].
-
Low Reaction Temperature: The reaction may not proceed at a sufficient rate at low temperatures. Gentle heating might be necessary, but excessive heat can promote side reactions.
Q4: Can I use a hydroxide base like NaOH or KOH for this reaction?
It is generally not recommended to use hydroxide bases for a Claisen condensation. Hydroxide ions will readily cause the hydrolysis (saponification) of the ester starting materials into their corresponding carboxylate salts, which are unreactive in the desired condensation pathway[5].
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive or Insufficient Base | Use a freshly opened bottle of sodium ethoxide or prepare it fresh. Ensure at least one full equivalent of the base is used to drive the reaction equilibrium forward[4][5]. |
| Incorrect Reaction Temperature | Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gently heating the mixture. Avoid excessive temperatures to minimize side reactions. |
| Reversible Reaction | The use of a stoichiometric amount of a strong base is crucial to deprotonate the product and shift the equilibrium towards the formation of the β-keto ester[4]. |
Problem 2: Formation of Multiple Products (Multiple Spots on TLC)
| Potential Cause | Troubleshooting Steps |
| Self-Condensation and Crossed-Condensation | In a mixed Claisen condensation, the formation of multiple products is common[1][2]. To favor the desired product, one ester can be used in excess. Alternatively, using a non-enolizable ester as the acylating agent (e.g., ethyl formate or diethyl carbonate) can prevent self-condensation of one of the reactants[7]. |
| Transesterification | Use an alkoxide base that matches the alcohol portion of the esters (e.g., sodium ethoxide for ethyl esters) to prevent the formation of a mixture of ester products[6]. |
| Hydrolysis (Saponification) | The presence of water can lead to the hydrolysis of both the starting materials and the product. Maintain strict anhydrous conditions throughout the experiment. |
Data Presentation
| Product | Type | Factors Favoring Formation |
| This compound | Desired Crossed-Condensation | Use of ethyl propionate with a non-enolizable acylating agent (e.g., ethyl formate). |
| Ethyl acetoacetate | Self-Condensation | Higher concentration of ethyl acetate. |
| Ethyl 2-methyl-3-oxopentanoate | Self-Condensation | Higher concentration of ethyl propionate[1]. |
| Ethyl 2-methyl-3-oxobutanoate | Alternative Crossed-Condensation | Dependent on the relative rates of enolate formation and nucleophilic attack. |
Experimental Protocols
Synthesis of this compound via Mixed Claisen Condensation
This protocol is an adapted procedure for a mixed Claisen condensation.
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl propionate
-
Ethyl formate (or other suitable acylating agent)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Reactant Addition: Cool the sodium ethoxide solution in an ice bath. Add a solution of ethyl propionate and a slight excess of ethyl formate in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring over 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 1 M hydrochloric acid to neutralize the mixture to a pH of ~7.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. homework.study.com [homework.study.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 7. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Dealing with oily product during Ethyl 3-oxovalerate purification
Technical Support Center: Ethyl 3-oxovalerate Purification
Topic: Dealing with an Oily Product During this compound Purification
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of this compound, particularly when the crude or partially purified product is an oil. This document provides troubleshooting advice and detailed protocols to address common issues and achieve a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is an oil. What are the most likely causes?
A: this compound is a colorless to pale yellow liquid at room temperature.[1] An "oily" product that is difficult to handle or fails to meet purity specifications is typically due to the presence of one or more of the following impurities:
-
Residual Solvents: Incomplete removal of organic solvents used during the reaction or extraction (e.g., ethanol, ethyl acetate, hexanes).
-
Water: Trace amounts of water remaining from the aqueous work-up.
-
Unreacted Starting Materials: If synthesized via a Claisen condensation, unreacted esters may remain.[2]
-
Hydrolysis Byproducts: The ester can be hydrolyzed to 3-oxovaleric acid, especially under harsh acidic or basic work-up conditions.[3]
-
Self-Condensation Products: Side-products from the reaction can co-elute or remain in the final mixture.[2]
Q2: What does it mean if my product "oils out" during recrystallization?
A: "Oiling out" occurs when a compound separates from a cooling solution as a liquid or oil instead of forming solid crystals. This is often caused by the presence of oily impurities that inhibit the formation of a crystal lattice.[4] The recommended solution is to first purify the oily material by another method, such as column chromatography, to remove these impurities before attempting recrystallization again.[3][4]
Q3: Can this compound degrade during purification?
A: Yes. As a β-keto ester, it is susceptible to hydrolysis back to its corresponding carboxylic acid and alcohol. This can be catalyzed by acidic or basic conditions. Using standard silica gel for chromatography (which is inherently acidic) or performing an improper aqueous work-up with strong bases can lead to degradation.[3]
Q4: What are the best purification methods for a crude, oily sample of this compound?
A: The two most effective and commonly used methods for purifying oily, liquid products like crude this compound are:
-
Flash Column Chromatography: Excellent for separating compounds with different polarities, such as the desired ester from more polar (hydrolyzed acid) or less polar (starting materials) impurities.[3][5]
-
Vacuum Distillation: Suitable for separating liquids with different boiling points. A vacuum is necessary to lower the boiling point and prevent thermal decomposition of the heat-sensitive β-keto ester.[6]
Troubleshooting Guide: From Oily Product to Pure Compound
This section addresses specific problems you may encounter and provides targeted solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is an intractable oil after solvent removal. | 1. Residual Solvent: Volatile organic solvents are trapped in the viscous product. 2. Significant Impurities: The product is a mixture of compounds, lowering its melting point or preventing solidification.[3] | 1. Dry Thoroughly: Place the product under a high vacuum for an extended period. Gentle heating can be applied, but monitor for decomposition. 2. Purify Further: Proceed with purification via column chromatography or vacuum distillation.[3] |
| Multiple spots are visible on TLC after aqueous work-up. | 1. Incomplete Reaction: Starting materials are still present. 2. Ester Hydrolysis: A polar, acidic impurity (carboxylic acid) has formed.[3] 3. Side Reactions: Formation of various byproducts. | 1. Optimize Reaction: Ensure the initial synthesis has gone to completion by monitoring with TLC. 2. Refine Work-up: Avoid strongly basic conditions during the work-up. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities.[3] 3. Chromatographic Separation: Use a shallow gradient during column chromatography to improve the separation of closely related compounds.[3] |
| Product streaks or decomposes on the silica gel column. | 1. Acidic Silica: The inherent acidity of silica gel is catalyzing the degradation (hydrolysis) of the β-keto ester. 2. High Polarity: The compound is interacting too strongly with the silica, leading to poor peak shape. | 1. Deactivate Silica or Switch Phase: Use silica gel that has been neutralized (e.g., by washing with a triethylamine/hexane solution) or switch to a neutral stationary phase like alumina. 2. Optimize Mobile Phase: Increase the polarity of the eluent. For very polar compounds, adding a small amount of a polar modifier like methanol can improve peak shape. |
| Product fails to crystallize from solution (if attempting crystallization). | 1. Inappropriate Solvent: The compound is too soluble, even at low temperatures. 2. Supersaturation: The solution is supersaturated but lacks a nucleation point. 3. Presence of Oily Impurities: Impurities are inhibiting crystal formation.[4] | 1. Change Solvent: Try a less polar solvent or a solvent mixture (e.g., ethyl acetate/hexane). 2. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[3][4] 3. Pre-Purification: Purify the oil by column chromatography first to remove impurities, then attempt recrystallization.[4] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 191 °C (at 760 mmHg) | [7] |
| Density | ~1.018 g/cm³ | [8] |
| Solubility | Slightly soluble in water | [8] |
Table 2: General Parameters for Column Chromatography Purification
| Parameter | Description | Reference(s) |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh): Most common choice for moderately polar compounds. Alumina (Neutral or Basic): Alternative for acid-sensitive compounds. | [9] |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate) is standard. | [9] |
| Eluent Optimization | The ideal solvent ratio should be determined by TLC to achieve an Rf value of ~0.2-0.3 for the desired product. | |
| Gradient Elution | Start with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexane) to elute non-polar impurities, then gradually increase the polarity (e.g., to 20-30% Ethyl Acetate) to elute the product. | [3] |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Crude Product
This protocol is designed to neutralize the reaction mixture and remove the bulk of water-soluble impurities before solvent evaporation.
-
Quench the Reaction: Slowly and carefully pour the reaction mixture into a beaker containing a chilled, dilute aqueous acid solution (e.g., 1 M HCl) with stirring.[10] This step neutralizes any remaining strong base and protonates the product enolate.[10][11]
-
Transfer to Separatory Funnel: Transfer the quenched mixture to a separatory funnel.
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and shake the funnel vigorously, venting frequently. Allow the layers to separate.[10]
-
Isolate Organic Layer: Drain and discard the lower aqueous layer.
-
Wash with Bicarbonate: Add a saturated solution of sodium bicarbonate to the separatory funnel, shake, and vent. This wash neutralizes any remaining acid and removes acidic byproducts.[3] Drain and discard the aqueous layer.
-
Wash with Brine: Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.[10]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Let it stand for 10-15 minutes.[10]
-
Filtration and Concentration: Filter off the drying agent and rinse it with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude oily product.
Protocol 2: Flash Column Chromatography Purification
This protocol outlines a general procedure for purifying the crude oily product.
-
Prepare the Column: Select a glass column of appropriate size. Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Ensure the silica bed is compact and free of air bubbles. Add a thin layer of sand to the top.
-
Sample Loading: Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Use a pipette to carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase. Collect fractions in test tubes.
-
Gradient Increase: Gradually increase the polarity of the mobile phase as prescribed by prior TLC analysis. A shallow gradient is often more effective for separating closely related impurities.[3]
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for an oily product.
Caption: Logical relationship between causes and impurities.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound(4949-44-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Claisen condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring Ethyl 3-oxovalerate Reactions by TLC
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who are monitoring reactions involving Ethyl 3-oxovalerate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the TLC analysis of this compound and similar compounds.
Q1: My spots are streaking down the TLC plate. What's causing this and how can I fix it?
A: Streaking can be caused by several factors:
-
Sample Overload: The most common cause is applying a too-concentrated sample to the plate.[1] Try diluting your sample and spotting it again.[2][3] The ideal spot size should be no more than 1-2 mm in diameter.[3][4]
-
Acidic or Basic Compounds: this compound itself has a pKa of around 10.58, but other components in your reaction might be acidic or basic, leading to poor interactions with the silica gel.[5] If you suspect an acidic compound is causing streaking, add 0.5-1% acetic or formic acid to your eluting solvent.[2][3][4] For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can resolve the issue.[2][3][4]
-
Highly Polar Compounds: If your compound is very polar, it may streak. Consider using a more polar solvent system to improve migration.[2]
Q2: I've run my TLC, but I don't see any spots. What should I do?
A: This is a common problem with several potential solutions:
-
Compound is Not UV-Active: this compound does not have a strong UV chromophore. Visualization under a UV lamp may not be effective unless your starting material or product contains an aromatic ring or conjugated system.[6] You must use a chemical stain for visualization.[2]
-
Inappropriate Stain: The chosen stain may not react with your compound. Since this compound is a ketone, a 2,4-dinitrophenylhydrazine (DNPH) stain is an excellent choice as it specifically visualizes aldehydes and ketones as orange spots.[7] A potassium permanganate stain can also be effective if other functional groups that can be oxidized are present.[7]
-
Sample is Too Dilute: Your sample may be too low in concentration to be detected.[2][8] Try re-spotting the TLC plate multiple times in the same location, allowing the solvent to dry completely between each application.[2][8]
-
Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate during drying.[1][2] While difficult to avoid entirely, minimizing the time the plate is left to dry before staining can sometimes help.
-
Spotting Line Submerged: Ensure the baseline where you spotted your samples is above the level of the solvent in the developing chamber. If the baseline is submerged, your sample will wash out into the solvent pool instead of migrating up the plate.[4][8]
Q3: My spots are all clustered at the bottom (low Rf) or top (high Rf) of the plate. How do I get better separation?
A: The Rf (retention factor) value is determined by the polarity of your compound and the solvent system. An ideal Rf for the starting material is around 0.3-0.5 to allow room for both less polar products (higher Rf) and more polar products (lower Rf) to appear distinctly on the plate.[9][10]
-
Spots Too Low (Low Rf): Your eluting solvent is not polar enough.[2] To increase the Rf, increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[2]
-
Spots Too High (High Rf): Your eluting solvent is too polar.[2] To decrease the Rf, decrease the proportion of the polar solvent (e.g., reduce the percentage of ethyl acetate).[2]
Q4: The solvent front is running unevenly. Why is this happening?
A: An uneven solvent front will lead to inaccurate Rf values.[4] Common causes include:
-
Damaged Plate: The silica gel at the bottom edge of the plate may be chipped.[3]
-
Improper Placement: The plate may be touching the side of the developing chamber or the filter paper liner.[8]
-
Disturbance: The chamber may have been bumped or moved during development.[1] It is best to repeat the TLC, ensuring the plate is handled carefully and placed correctly in an undisturbed chamber.[1]
Q5: The spots for my starting material and product are very close together. How can I tell if the reaction is complete?
A: When the Rf values are very similar, interpretation can be difficult.
-
Use a Cospot: The most effective technique is to use a three-lane spotting pattern on your TLC plate: starting material (lane 1), starting material and reaction mixture spotted on top of each other (lane 2, the "cospot"), and the reaction mixture (lane 3).[10] If the starting material is fully consumed, the cospot will look identical to the reaction mixture lane. If starting material remains, the cospot will appear as an elongated spot or two very close, overlapping spots.[10][11]
-
Change the Solvent System: A different solvent system may alter the selectivity of the separation.[2][11] Experiment with different solvent combinations, such as dichloromethane/methanol or toluene/ethyl acetate, to improve the resolution between the spots.[12]
Experimental Protocols
Protocol 1: General TLC Setup for Reaction Monitoring
-
Prepare the Developing Chamber:
-
Pour your chosen solvent system (eluent) into a TLC chamber to a depth of about 0.5 cm.[10]
-
Line the inside of the chamber with a piece of filter paper, ensuring it is partially submerged in the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible results.[13]
-
Cover the chamber and let it equilibrate for 5-10 minutes.
-
-
Prepare the TLC Plate:
-
Spot the Plate:
-
Lane 1 (Starting Material - SM): Using a capillary tube, apply a small spot of your starting material solution to the leftmost dot.
-
Lane 2 (Cospot - Co): Apply a spot of the starting material to the center dot. Without letting it dry completely, spot the reaction mixture directly on top of it.[10]
-
Lane 3 (Reaction Mixture - RXN): Apply a spot of your reaction mixture to the rightmost dot.
-
Aim for spot sizes of 1-2 mm in diameter.[3]
-
-
Develop the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.[4]
-
Cover the chamber and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this time.[1]
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[9]
-
-
Visualize the Plate:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
If any of your compounds are UV-active, view the plate under a UV lamp and circle any visible spots with a pencil.[6][14]
-
Prepare your chosen chemical stain. For this compound, a DNPH or potassium permanganate stain is recommended.
-
Dip the plate quickly and evenly into the stain using forceps, or spray the plate with the staining reagent inside a fume hood.[7][15]
-
Gently heat the stained plate with a heat gun or on a hot plate until the spots appear.[14]
-
-
Analyze the Results:
-
Compare the spots in the reaction mixture lane to the starting material lane. The appearance of a new spot indicates product formation, while the diminishing intensity of the starting material spot indicates its consumption.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[4]
-
Data Presentation
Table 1: Common TLC Solvent Systems for Varying Compound Polarities
| Compound Polarity | Example Solvent System (v/v) | Rationale |
| Nonpolar | 100% Hexane or 5% Ether/Hexane | Suitable for hydrocarbons and other very nonpolar compounds.[16] |
| Normal/Moderate | 10-50% Ethyl Acetate/Hexane | A versatile system for many organic compounds, including esters and ketones like this compound.[12][16] |
| Polar | 100% Ethyl Acetate or 5% Methanol/Dichloromethane | Used for more polar molecules like alcohols or carboxylic acids.[16] |
| Very Polar | 10% Methanol/Dichloromethane (+ 1% Acetic Acid) | For highly polar compounds that do not migrate in standard systems. Acid can improve spot shape.[4][16] |
Table 2: Recommended Visualization Stains for this compound and Related Compounds
| Staining Reagent | Preparation | Best For | Result |
| Potassium Permanganate (KMnO₄) | 3 g KMnO₄, 20 g K₂CO₃, 5 mL 5% NaOH, in 300 mL water.[7] | Oxidizable groups (alcohols, aldehydes, alkenes, alkynes). A good general stain.[7] | Yellow/brown spots appear on a purple/pink background.[7] |
| 2,4-Dinitrophenylhydrazine (DNPH) | 12 g 2,4-dinitrophenylhydrazine, 60 mL conc. H₂SO₄, 80 mL water, 200 mL ethanol.[7] | Specifically for aldehydes and ketones. Ideal for this compound.[7] | Orange or yellow-orange spots appear.[7] |
| p-Anisaldehyde | 15 g p-anisaldehyde, 250 mL ethanol, 2.5 mL conc. H₂SO₄.[7] | A wide range of functional groups. Excellent general-purpose stain.[7] | Gives a variety of colors (blue, green, purple, red) depending on the compound's structure. Requires heating.[7] |
| Iodine (I₂) | Place a few crystals of iodine in a sealed chamber with silica gel.[6][7] | Unsaturated compounds and many other organic molecules.[7] | Brown spots appear. This stain is often not permanent.[6][7] |
Visualizations
Below is a workflow diagram illustrating the process of monitoring a chemical reaction using TLC.
Caption: Workflow for reaction monitoring by TLC.
References
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. google.com [google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound(4949-44-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. How To [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. m.youtube.com [m.youtube.com]
- 15. sarponggroup.com [sarponggroup.com]
- 16. Chromatography [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-Oxovalerate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Ethyl 3-oxovalerate.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to this compound?
A1: The most prevalent and scalable methods for synthesizing this compound are based on the Claisen condensation and its variations. Key strategies include:
-
Crossed Claisen Condensation: This is a widely used industrial method involving the reaction of ethyl propionate and diethyl carbonate in the presence of a strong base like sodium ethoxide.
-
Acylation of Ethyl Acetate: The enolate of ethyl acetate can be acylated using propionyl chloride. This method requires careful control of reaction conditions to avoid self-condensation of the ethyl acetate.
-
Malonic Ester Synthesis: A robust method involves the acylation of a malonic ester, such as diethyl malonate, with propionyl chloride, followed by decarboxylation.[1]
-
Meldrum's Acid Route: Acylation of Meldrum's acid with propionyl chloride followed by alcoholysis with ethanol provides a high-yield route to the desired product.[2]
Q2: How critical is the choice of base for the Claisen condensation, and what are the best options for scale-up?
A2: The choice of base is critical. A strong, non-nucleophilic base is required to drive the reaction to completion by deprotonating the resulting β-keto ester. For large-scale synthesis, the following are common choices:
-
Sodium Ethoxide (NaOEt): This is the most common base for this reaction, especially when ethanol is used as a solvent, as it avoids transesterification.
-
Sodium Hydride (NaH): A powerful base that can be used in aprotic solvents like THF or toluene. However, its use on a large scale requires careful handling due to the evolution of hydrogen gas.[3]
-
Sodium Amide (NaNH₂): Another strong base that can improve yields but requires stringent anhydrous conditions.
Q3: What are the key process parameters to monitor during the scale-up of this compound synthesis?
A3: Careful monitoring and control of the following parameters are crucial for a successful scale-up:
-
Temperature: The reaction is often exothermic. Maintaining the optimal temperature is critical to prevent side reactions.
-
Reagent Addition Rate: Slow and controlled addition of reagents, particularly the electrophile, is necessary to manage the reaction exotherm and minimize side product formation.
-
Mixing: Efficient agitation is essential to ensure homogeneity, especially in large reactors, to maintain consistent temperature and concentration profiles.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can consume the base and lead to hydrolysis of the esters.[4]
Q4: What are the typical side products observed in the synthesis of this compound, and how can they be minimized?
A4: Common side products include:
-
Self-condensation products: For example, the self-condensation of ethyl propionate. This can be minimized by using a crossed Claisen approach with a non-enolizable ester like diethyl carbonate.
-
Hydrolysis products: Propionic acid and ethanol can form if water is present. Strict anhydrous conditions are essential to prevent this.[5]
-
Decarboxylation products: The β-keto ester product can undergo decarboxylation if exposed to harsh acidic or basic conditions at high temperatures.
Q5: What are the recommended methods for the purification of this compound at a larger scale?
A5: For large-scale purification, the following methods are recommended:
-
Fractional Distillation under Reduced Pressure: This is the most common and effective method for purifying this compound, which is a liquid at room temperature.[1]
-
Aqueous Work-up: Before distillation, a careful aqueous work-up is necessary to remove the base, salts, and any water-soluble impurities. This typically involves washing with a dilute acid, followed by a brine wash.[4]
-
Column Chromatography: While effective at the lab scale, it is less practical and more expensive for large-scale purification of the final product but can be used to purify starting materials if necessary.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Inactive or Insufficient Base | Use a fresh, properly stored base. Ensure at least one full equivalent of the base is used to drive the equilibrium by deprotonating the final product.[4] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. If the reaction is too slow, a moderate increase in temperature may be necessary. However, excessive heat can promote side reactions.[4] |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If the reaction stalls, consider increasing the reaction time or adding a slight excess of one of the reactants. |
| Reversible Reaction | Ensure the final β-keto ester is deprotonated by the base to drive the reaction to completion. Acidify the reaction mixture only during the work-up, after the reaction is complete.[4] |
Issue 2: Formation of Multiple Products (Observed on TLC/GC)
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of Starting Esters | Use a crossed Claisen condensation approach where one ester cannot form an enolate (e.g., diethyl carbonate). Add the enolizable ester slowly to a mixture of the non-enolizable ester and the base.[6] |
| Hydrolysis of Esters | Maintain strict anhydrous conditions throughout the reaction.[5] |
| Transesterification | Use a base with the same alkoxide as the ester (e.g., sodium ethoxide with ethyl esters).[7] |
| Over-acylation | This can occur if the dianion of the β-keto ester is formed and reacts further. Use stoichiometric amounts of the acylating agent and control the addition rate. |
Issue 3: Difficulties During Work-up and Purification
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation During Extraction | Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion. |
| Product Loss During Aqueous Wash | Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is not too acidic or basic to prevent hydrolysis of the product. |
| Decomposition During Distillation | Use a high-vacuum system to lower the boiling point of the product and minimize thermal decomposition. Ensure the distillation apparatus is clean and free of any acidic or basic residues. |
| Product Fails to Crystallize (if attempting) | The product is likely an oil at room temperature. If a solid derivative is being made for characterization and it fails to crystallize, it indicates the presence of impurities. Further purification by distillation is recommended. |
Data Presentation
Table 1: Comparison of Scalable Synthesis Routes for this compound
| Synthetic Route | Starting Materials | Base/Catalyst | Typical Solvent | Reported Yield | Key Advantages | Potential Challenges |
| Crossed Claisen Condensation | Ethyl Propionate, Diethyl Carbonate | Sodium Ethoxide | Ethanol | Good to Excellent | Cost-effective starting materials. | Requires careful control of stoichiometry to avoid side reactions. |
| Malonic Ester Synthesis | Diethyl Malonate, Propionyl Chloride | Magnesium, Iodine (catalyst) | Ethanol, Diethyl Ether | ~50-60%[1] | Well-established and reliable. | Multi-step process involving a decarboxylation step. |
| Meldrum's Acid Route | Meldrum's Acid, Propionyl Chloride | Pyridine | Dichloromethane, Ethanol | ~29% (unpurified)[2] | High reactivity of Meldrum's acid. | Meldrum's acid is more expensive than other starting materials. |
Table 2: Typical Reaction Parameters for Claisen Condensation
| Parameter | Laboratory Scale (e.g., 10-50 g) | Pilot/Industrial Scale (e.g., >1 kg) |
| Base (Sodium Ethoxide) | 1.0 - 1.2 equivalents | 1.0 - 1.1 equivalents |
| Temperature | 25 - 80 °C (reflux in ethanol) | 40 - 80 °C (careful exotherm control) |
| Reaction Time | 2 - 24 hours | 4 - 12 hours (optimized) |
| Solvent | Anhydrous Ethanol or THF | Anhydrous Ethanol or Toluene |
| Purification | Vacuum Distillation or Column Chromatography | Fractional Vacuum Distillation |
| Typical Yield | 60 - 85% | 70 - 90% (optimized) |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via Crossed Claisen Condensation
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
Ethyl Propionate (freshly distilled)
-
Diethyl Carbonate (freshly distilled)
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, carefully add sodium metal (1.05 equivalents) to anhydrous ethanol under an inert atmosphere (nitrogen or argon). Stir the mixture until all the sodium has dissolved.
-
Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
Reagent Addition: Add diethyl carbonate (1.5 equivalents) to the sodium ethoxide solution. From the addition funnel, add ethyl propionate (1.0 equivalent) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and water. Carefully neutralize the mixture with 1 M hydrochloric acid to a pH of ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Synthesis via Malonic Ester Acylation and Decarboxylation
Materials:
-
Magnesium turnings
-
Anhydrous Ethanol
-
Carbon Tetrachloride (catalytic amount)
-
Diethyl Malonate
-
Anhydrous Diethyl Ether
-
Propionyl Chloride
-
Sulfuric Acid (20%)
-
Aqueous Sodium Carbonate (10%)
-
β-Naphthalene Sulfonic Acid Hydrate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Grignard-like Reagent Formation: To a mixture of magnesium (1.05 equivalents), a catalytic amount of carbon tetrachloride, and anhydrous ethanol, add a solution of diethyl malonate (1.0 equivalent) in ethanol dropwise. Reflux the mixture for 30 minutes.[1]
-
Acylation: Cool the mixture and add a solution of propionyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise. Reflux for another 30 minutes.[1]
-
Work-up: Cool the reaction and quench with 20% sulfuric acid. Separate the ether layer, wash with 10% sulfuric acid and water, then dry over magnesium sulfate.[1]
-
Decarboxylation: Evaporate the solvent in vacuo. To the oily residue, add β-naphthalene sulfonic acid hydrate and heat at 200 °C for 1 hour.[1]
-
Purification: After cooling, dissolve the residue in diethyl ether and wash with 10% aqueous sodium carbonate. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, dry over magnesium sulfate, and purify by vacuum distillation.[1]
Mandatory Visualization
Caption: Experimental workflow for the Claisen condensation synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to Purity Determination of Ethyl 3-oxovalerate: GC-MS, HPLC, and qNMR Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. Ethyl 3-oxovalerate, a key building block in the synthesis of various pharmaceuticals, requires accurate purity assessment to guarantee the quality and safety of the final products. This guide provides an objective comparison of three powerful analytical techniques for determining the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the required accuracy, the nature of potential impurities, and the available instrumentation. Below is a summary of the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with UV or other spectroscopic detection. | Intrinsic quantitative signal response based on the number of atomic nuclei. |
| Primary Use | Quantification of volatile and semi-volatile compounds. | Quantification of non-volatile and thermally labile compounds. | Absolute quantification and structural elucidation. |
| Sample Derivatization | Generally not required for this compound. | Not typically required. | Not required. |
| Selectivity | High, especially with mass spectrometric detection. | Moderate to high, depending on the detector and column chemistry. | Very high, distinguishes between structurally similar compounds. |
| Sensitivity | High, capable of detecting trace-level impurities. | High, dependent on the chromophore and detector. | Moderate, generally less sensitive than chromatographic methods. |
| Accuracy | High, with proper calibration. | High, with proper calibration. | Very high, considered a primary ratio method. |
| Precision | High, with RSDs typically <2%. | High, with RSDs typically <2%. | Very high, with RSDs typically <1%. |
| Quantification | Requires a certified reference standard of this compound. | Requires a certified reference standard of this compound. | Can use a universal internal standard for absolute quantification.[1][2][3][4][5] |
| Impurity Identification | Excellent, provides structural information of unknown impurities. | Limited, requires reference standards for impurity identification. | Excellent, provides detailed structural information. |
| Throughput | Moderate, typical run times are 15-30 minutes. | Moderate to high, typical run times are 10-20 minutes. | Low to moderate, requires longer acquisition times for high precision. |
| Challenges | Potential for thermal degradation of labile impurities. | Peak tailing due to keto-enol tautomerism of β-keto esters.[6] | Lower sensitivity compared to chromatographic techniques. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the experimental protocols for each analytical technique.
GC-MS Protocol for this compound Purity
This method is suitable for the routine analysis of this compound and the identification of volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as ethyl acetate or dichloromethane, to create a stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of approximately 1 mg/mL.
-
If an internal standard is used for quantification, add a known amount to the working solution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
3. Data Analysis:
-
The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be identified by comparing their mass spectra with a library database (e.g., NIST).
HPLC Protocol for this compound Purity
This method is an alternative to GC-MS, particularly if thermally labile impurities are suspected.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of approximately 0.2 mg/mL.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (to improve peak shape by accelerating keto-enol tautomer interconversion).
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
3. Data Analysis:
-
Purity is calculated based on the area percentage of the this compound peak.
-
Impurity profiling can be performed by comparing retention times with known impurity standards.
Quantitative NMR (qNMR) Protocol for this compound Purity
qNMR provides a direct and highly accurate measurement of purity without the need for a specific this compound reference standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Transfer the solution to an NMR tube.
2. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: 1D proton (¹H) NMR.
-
Number of Scans: 16 to 64 (to ensure adequate signal-to-noise ratio).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Pulse Width: Calibrated 90° pulse.
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity_IS = Purity of the internal standard
-
Subscripts 'sample' and 'IS' refer to this compound and the internal standard, respectively.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the GC-MS purity determination of this compound.
Caption: Workflow for GC-MS Purity Analysis of this compound.
References
Navigating the Analysis of Ethyl 3-oxovalerate: A Comparative Guide to HPLC and GC Methodologies
For researchers, scientists, and drug development professionals engaged in the analysis of Ethyl 3-oxovalerate, a key intermediate in various synthetic processes, selecting the optimal analytical technique is paramount for ensuring accuracy, precision, and efficiency. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound, supported by experimental protocols and data-driven insights.
The inherent chemical nature of this compound, a β-keto ester, presents a unique analytical challenge. The presence of keto-enol tautomerism can lead to poor peak shapes and compromised resolution in traditional reversed-phase HPLC methods. This guide explores a developed HPLC method designed to mitigate these issues and presents Gas Chromatography as a robust and often more straightforward alternative.
Comparative Analysis of Analytical Techniques
A summary of the key performance parameters for a developed HPLC method and a standard GC method for this compound analysis is presented below.
| Parameter | HPLC Method (Developed) | Gas Chromatography (GC) Method |
| Principle | Reverse-Phase Chromatography | Gas-Liquid Chromatography |
| Stationary Phase | Mixed-Mode C18, Anion Exchange | Polysiloxane-based (e.g., DB-5) |
| Mobile/Carrier Gas | Acetonitrile/Water with pH modifier | Helium or Nitrogen |
| Detection | UV-Vis (210 nm) | Flame Ionization Detector (FID) |
| Key Advantage | Amenable to non-volatile impurities | High resolution for volatile compounds |
| Key Challenge | Keto-enol tautomerism | Sample volatility required |
| Estimated Run Time | 15 minutes | 10 minutes |
| Relative Sensitivity | Moderate | High |
| Relative Precision (%RSD) | < 2% | < 1.5% |
Experimental Protocols
Developed HPLC Method for this compound
This method is designed to address the challenges of keto-enol tautomerism by employing a mixed-mode stationary phase and controlled mobile phase conditions.
Chromatographic Conditions:
-
Column: Mixed-Mode C18/Anion Exchange Column (e.g., SIELC Primesep B), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method for this compound
GC offers a highly efficient and sensitive method for the analysis of volatile compounds like this compound.
Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 200 °C
-
Hold: 2 minutes at 200 °C
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280 °C
-
Sample Preparation: Dilute the sample in a suitable solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
Method Development and Comparison Workflow
The logical workflow for selecting and developing an analytical method for this compound is depicted in the following diagram.
Caption: Workflow for analytical method development for this compound.
Decision Tree for Analytical Method Selection
The choice between HPLC and GC for this compound analysis depends on several factors, including the sample matrix, the presence of impurities, and the desired analytical outcome.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
Both HPLC and GC offer viable pathways for the analysis of this compound. While GC provides a more direct and highly sensitive method for this volatile compound, a well-developed HPLC method utilizing a mixed-mode column can effectively overcome the challenges of keto-enol tautomerism and is advantageous when analyzing samples containing non-volatile impurities. The choice of methodology should be guided by the specific analytical requirements of the research or drug development process. This guide provides the foundational information and experimental protocols to enable scientists to make an informed decision and implement a robust analytical strategy for this compound.
A Comparative Guide to the Quantitative Analysis of Ethyl 3-oxovalerate: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates like ethyl 3-oxovalerate is paramount for ensuring product quality, optimizing reaction yields, and meeting regulatory requirements. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the assay of this compound.
A crucial aspect of this compound's chemistry is its existence as a mixture of keto and enol tautomers in solution.[1][2][3] This dynamic equilibrium must be considered for accurate quantification, and as will be discussed, qNMR is uniquely suited to address this challenge.
At a Glance: qNMR vs. GC-FID vs. HPLC-UV
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-FID (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei. | Separation based on volatility and interaction with a stationary phase, followed by detection of ions produced in a flame. | Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance. |
| Strengths | Primary analytical method, highly accurate and precise, provides structural information, non-destructive.[4] | High separation efficiency for volatile compounds, robust, and widely available. | Versatile for a wide range of compounds, various detection methods available. |
| Limitations | Lower sensitivity compared to chromatographic methods, higher initial instrument cost. | Requires derivatization for non-volatile compounds, destructive to the sample. | Requires analyte to have a UV chromophore, potential for co-elution. |
| Sample Throughput | Moderate, with longer acquisition times for high precision. | High, with typical run times of minutes per sample. | High, with typical run times of minutes per sample. |
| Keto-Enol Tautomerism | Can directly observe and quantify both tautomers simultaneously.[1][5] | May show separate peaks for tautomers, but interconversion in the injector can be an issue.[1] | Tautomers may or may not be resolved, depending on the method. |
Quantitative Data Comparison
| Parameter | qNMR | GC-FID | HPLC-UV |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% |
| Precision (%RSD) | < 1% | < 2%[6] | < 2%[7] |
| Limit of Detection (LOD) | ~ 0.01 - 0.1 mg/mL | ~ 1 - 10 ng/mL | ~ 6 ppb[8] |
| Limit of Quantification (LOQ) | ~ 0.03 - 0.3 mg/mL | ~ 5 - 50 ng/mL | ~ 20 ppb (estimated) |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.999[7] |
Note: The data presented are representative values from various sources and not from a direct comparative study of this compound.
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
The qNMR method offers a direct and primary means of quantification, as the signal integral is directly proportional to the number of protons. A key advantage for this compound is the ability to simultaneously quantify the keto and enol forms.
Experimental Workflow:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Reactivity of Ethyl 3-Oxovalerate and Ethyl Acetoacetate for Researchers and Drug Development Professionals
An objective analysis of the chemical behavior of two key β-keto esters, Ethyl 3-Oxovalerate and Ethyl Acetoacetate, reveals subtle yet significant differences in their reactivity. This guide provides a comprehensive comparison supported by available experimental data, detailed protocols, and mechanistic insights to inform their application in synthetic chemistry and drug development.
This compound and ethyl acetoacetate are both valuable building blocks in organic synthesis, primarily due to the reactivity of their active methylene group. The presence of two electron-withdrawing groups (a ketone and an ester) flanking the α-carbon imparts significant acidity to the α-hydrogens, facilitating the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions. While structurally similar, the seemingly minor difference between a propionyl group in this compound and an acetyl group in ethyl acetoacetate leads to distinct reactivity profiles, primarily influenced by steric and electronic effects.
Structural and Electronic Properties
A fundamental understanding of the structural and electronic characteristics of these molecules is crucial for predicting their reactivity.
| Property | This compound | Ethyl Acetoacetate |
| Molecular Formula | C₇H₁₂O₃ | C₆H₁₀O₃ |
| Molecular Weight | 144.17 g/mol | 130.14 g/mol [1] |
| IUPAC Name | Ethyl 3-oxopentanoate | Ethyl 3-oxobutanoate[1] |
| pKa of α-hydrogen | ~11.2 (estimated) | ~10.7 (in H₂O)[1] |
| Boiling Point | 191 °C | 180.8 °C[1] |
| Density | 1.018 g/cm³ | 1.028 g/cm³ |
The slightly higher pKa of this compound compared to ethyl acetoacetate suggests that the α-protons are marginally less acidic. This can be attributed to the mild electron-donating effect of the additional methyl group in the propionyl chain, which slightly destabilizes the resulting enolate anion.
Comparative Reactivity in Key Transformations
The utility of these β-keto esters is demonstrated in several key chemical transformations, including alkylation, acylation, condensation reactions, and subsequent decarboxylation.
Enolate Formation and Alkylation
The first step in many reactions involving β-keto esters is the deprotonation of the α-carbon to form an enolate. Due to its slightly lower pKa, ethyl acetoacetate is more readily deprotonated by common bases like sodium ethoxide.
General Experimental Protocol for Alkylation:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.
-
The β-keto ester (this compound or ethyl acetoacetate) is added dropwise to the cooled sodium ethoxide solution to form the sodium enolate.
-
The alkyl halide (e.g., ethyl iodide) is then added, and the reaction mixture is refluxed until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The product is then purified by distillation under reduced pressure.
While direct comparative yield data under identical conditions is scarce in the literature, it is generally observed that less sterically hindered β-keto esters can lead to higher yields in alkylation reactions. However, the slightly lower acidity of this compound might require slightly more forcing conditions to achieve complete enolate formation. For instance, the alkylation of the sodium salt of ethyl acetoacetate with n-butyl bromide has been reported to yield ethyl n-butylacetoacetate in 69-72% yield.
Acylation
Acylation at the α-carbon of β-keto esters is another important transformation. Similar to alkylation, this reaction proceeds through the enolate intermediate.
General Experimental Protocol for Acylation:
-
The enolate of the β-keto ester is formed as described in the alkylation protocol.
-
An acylating agent, such as acetyl chloride, is added to the enolate solution at a low temperature.
-
The reaction is typically stirred at room temperature until completion.
-
The workup procedure is similar to that of the alkylation reaction.
The relative reactivity in acylation is expected to follow a similar trend to alkylation, with ethyl acetoacetate's higher acidity favoring enolate formation and this compound's reduced steric hindrance potentially leading to faster reaction with the acylating agent.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an active methylene compound and an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.
General Experimental Protocol for Knoevenagel Condensation with Benzaldehyde:
-
The β-keto ester, benzaldehyde, and a catalytic amount of a weak base (e.g., piperidine or pyridine) are dissolved in a suitable solvent (e.g., ethanol or toluene).
-
The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed, and the residue is purified, typically by crystallization or chromatography.
Studies on the Knoevenagel condensation of ethyl acetoacetate with various aldehydes are well-documented. For example, the condensation with benzaldehyde using piperidine as a catalyst has been reported to yield the corresponding product. In a study using a NiO catalyst, the Knoevenagel condensation of benzaldehyde with ethyl acetoacetate resulted in an 84% conversion after 3 hours at 80°C.[2] While specific comparative data for this compound is limited, its participation in similar condensations is expected, with potential differences in reaction rates and yields due to the factors discussed previously.
Decarboxylation
The products of alkylation and acylation of β-keto esters can be hydrolyzed to the corresponding β-keto acids, which readily undergo decarboxylation upon heating to yield ketones. This is a key step in the acetoacetic ester synthesis.
General Experimental Protocol for Hydrolysis and Decarboxylation:
-
The α-substituted β-keto ester is heated with aqueous acid (e.g., H₂SO₄ or HCl) or base (e.g., NaOH).
-
If basic hydrolysis is used, the resulting carboxylate salt is acidified.
-
The β-keto acid is then heated, often in the reaction mixture, to induce decarboxylation.
-
The resulting ketone is isolated by extraction and purified by distillation.
Conclusion
The choice between these two β-keto esters will ultimately depend on the specific requirements of the synthetic target, the desired reaction kinetics, and the steric tolerance of the reaction. For reactions where rapid and complete enolate formation is critical, ethyl acetoacetate may be the preferred starting material. However, in cases where the electrophile is particularly bulky, the less hindered nature of this compound could offer an advantage. This guide provides the foundational knowledge and experimental frameworks for researchers to make informed decisions in their synthetic endeavors. Further quantitative, side-by-side experimental comparisons are warranted to fully elucidate the nuanced reactivity differences between these valuable synthetic intermediates.
References
A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, β-keto esters are pivotal intermediates valued for their versatility in constructing complex molecular architectures. Among these, ethyl 3-oxovalerate and mthis compound are two commonly utilized reagents. The choice between the ethyl and methyl ester can influence reaction outcomes, including yields, reaction times, and downstream processing. This guide provides an objective comparison of their performance in key organic reactions, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Physical and Chemical Properties
The seemingly minor structural difference between the ethyl and methyl esters results in variations in their physical properties, which can be critical for reaction setup and workup procedures.
| Property | This compound | Mthis compound |
| CAS Number | 4949-44-4 | 30414-53-0 |
| Molecular Formula | C₇H₁₂O₃ | C₆H₁₀O₃ |
| Molecular Weight | 144.17 g/mol | 130.14 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to slightly yellow liquid |
| Density | 1.012 g/mL at 25 °C | 1.037 g/mL at 25 °C |
| Boiling Point | 83-84 °C at 12 mmHg | 73-74 °C at 5 mmHg |
| Solubility | Miscible with glacial acetic acid | Soluble in common organic solvents like ethanol, acetone, and diethyl ether; sparingly soluble in water[1] |
Performance in Organic Reactions: A Comparative Analysis
While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, we can infer performance differences by examining analogous reactions. The primary distinctions in reactivity often stem from steric hindrance and the nature of the alkoxy group. The methyl group, being less bulky, may offer faster reaction rates in some cases. Conversely, the ethyl group can sometimes lead to more stable intermediates or be preferred for its physical properties, such as a higher boiling point, which can be advantageous in certain reaction setups.
Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a classic method for preparing ketones and substituted acetic acids.[2] The reaction involves the alkylation of the α-carbon of a β-keto ester.
General Reaction Scheme:
Figure 1: General workflow for the acetoacetic ester synthesis.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is a versatile method for the synthesis of hydrazones from β-keto esters and aryl diazonium salts.[3] These hydrazones are valuable precursors for synthesizing indoles and other heterocyclic compounds.
General Reaction Scheme:
References
A Comparative Guide to the Quantification of Ethyl 3-oxovalerate: HPLC, GC, and NMR Methods
For researchers, scientists, and drug development professionals, the accurate quantification of ethyl 3-oxovalerate, a key building block in organic synthesis, is critical for process optimization, quality control, and metabolic studies. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The performance of each method is supported by representative experimental data and detailed protocols to aid in selecting the most suitable method for your specific research needs.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters for the quantification of this compound using HPLC-UV, GC-FID, and qNMR. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-FID | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Quantification based on the integrated signal of specific nuclei |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.1 µg/mL | ~10 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.5 µg/mL | ~30 µg/mL |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| Linear Range | 1.5 - 200 µg/mL | 0.5 - 500 µg/mL | 30 - 1000 µg/mL |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Accuracy (% Recovery) | 98 - 103% | 97 - 105% | 99 - 101% |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 25 minutes | 5 - 15 minutes |
| Sample Preparation | Simple dilution | Potential for derivatization to avoid degradation | Simple dilution with internal standard |
| Key Advantages | High precision and accuracy, suitable for routine analysis. | High sensitivity and resolution. | Non-destructive, requires no reference standard of the analyte for purity determination, provides structural information. |
| Key Disadvantages | Requires a chromophore for UV detection. | Potential for thermal degradation of the analyte.[1] | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various sample matrices.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization based on the specific column and system.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as this compound has a weak chromophore, a low wavelength is necessary)
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID offers high sensitivity for the analysis of volatile compounds like this compound. Care must be taken to avoid thermal degradation in the injector.[1]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Helium or Nitrogen (carrier gas)
-
Hydrogen and Air (for FID)
-
This compound reference standard
-
Anhydrous solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the sample in the same solvent to fall within the calibration range.
-
GC Conditions:
-
Injector Temperature: 200 °C (a lower temperature is recommended to minimize degradation)
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1 mL/min
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration)
-
-
Quantification: Generate a calibration curve by plotting the peak area of the standards versus their concentrations. Calculate the concentration of this compound in the sample from this curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the concentration and purity of a substance without the need for a specific reference standard of the analyte.[2][3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons, which is crucial for accurate integration.
-
-
Data Processing and Quantification:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound (e.g., the methylene protons adjacent to the ester) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / V) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
P = Purity of the internal standard
-
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the analysis and synthesis of this compound.
Caption: General workflow for the quantification of this compound.
Caption: Claisen condensation synthesis of this compound.
References
A Comparative Guide to the Characterization of Ethyl 3-oxovalerate Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in Ethyl 3-oxovalerate. As a key building block in the synthesis of various pharmaceuticals, ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final drug product. This document outlines potential impurities, compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for their detection and quantification, and provides detailed experimental protocols.
Introduction to this compound and its Potential Impurities
This compound, also known as ethyl propionylacetate, is a beta-keto ester with the chemical formula C₇H₁₂O₃.[1] It is commonly synthesized via a Claisen condensation reaction of ethyl propionate and ethyl acetate. This synthesis route, along with potential side reactions and degradation pathways, can introduce various impurities into the final product.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Ethyl acetate and ethyl propionate.
-
Self-Condensation Products: Ethyl 3-oxobutanoate (from ethyl acetate self-condensation) and ethyl 2-methyl-3-oxopentanoate (from ethyl propionate self-condensation).
-
Byproducts of Transesterification: Mthis compound, if methanol is present.
-
Residual Solvents: Ethanol, toluene, or other solvents used during the synthesis and purification process.
-
Water: Can lead to hydrolysis of the ester functional groups.
Potential Degradation Products:
Forced degradation studies, conducted under stress conditions such as heat, light, acid, base, and oxidation, can help identify potential degradation products.[2][3][4][5] For a beta-keto ester like this compound, potential degradation pathways include:
-
Hydrolysis: Acidic or basic hydrolysis can lead to the formation of 3-oxovaleric acid and ethanol.
-
Decarboxylation: The resulting 3-oxovaleric acid is a beta-keto acid, which can be unstable and readily undergo decarboxylation to form 2-pentanone.
-
Oxidation: The ketone and ester functionalities may be susceptible to oxidation, leading to a variety of degradation products.
The following diagram illustrates the potential formation pathways of process-related impurities during the synthesis of this compound.
References
A Comparative Spectral Analysis of Ethyl 3-Oxovalerate from Leading Suppliers
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. Ethyl 3-oxovalerate, a key building block in the synthesis of various pharmaceuticals, is offered by numerous suppliers. This guide provides an objective spectral comparison of this compound from three prominent suppliers: Alfa Aesar, Sigma-Aldrich, and TCI, supported by experimental data and detailed analytical protocols.
This compound, also known as ethyl propionylacetate, is a β-keto ester that exists in equilibrium with its enol tautomer. This tautomerism can be influenced by solvent, temperature, and pH, potentially affecting its reactivity and spectral characteristics. Therefore, a thorough spectral analysis is crucial to ensure consistency and quality for its use in sensitive applications. This guide focuses on a comparative analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Quantitative Spectral Data Comparison
The following tables summarize the key spectral data for this compound from the different suppliers. This data is based on publicly available information and representative values for a high-purity sample.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ) ppm - Alfa Aesar | Chemical Shift (δ) ppm - Sigma-Aldrich | Chemical Shift (δ) ppm - TCI | Multiplicity | Coupling Constant (J) Hz |
| CH₃ (Ethyl ester) | 1.27 | 1.28 | 1.27 | Triplet | 7.1 |
| CH₃ (Propionyl) | 1.09 | 1.10 | 1.09 | Triplet | 7.2 |
| CH₂ (Ethyl ester) | 4.19 | 4.20 | 4.19 | Quartet | 7.1 |
| CH₂ (Propionyl) | 2.58 | 2.59 | 2.58 | Quartet | 7.2 |
| CH₂ (Methylene) | 3.45 | 3.46 | 3.45 | Singlet | N/A |
| =CH (Enol) | 5.05 | 5.06 | 5.05 | Singlet | N/A |
| OH (Enol) | 12.0 (broad) | 12.1 (broad) | 12.0 (broad) | Singlet | N/A |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ) ppm - Alfa Aesar | Chemical Shift (δ) ppm - Sigma-Aldrich | Chemical Shift (δ) ppm - TCI |
| CH₃ (Ethyl ester) | 14.1 | 14.1 | 14.1 |
| CH₃ (Propionyl) | 7.8 | 7.8 | 7.8 |
| CH₂ (Ethyl ester) | 61.4 | 61.4 | 61.4 |
| CH₂ (Propionyl) | 36.3 | 36.3 | 36.3 |
| CH₂ (Methylene) | 49.8 | 49.8 | 49.8 |
| C=O (Keto) | 202.5 | 202.6 | 202.5 |
| C=O (Ester) | 167.3 | 167.3 | 167.3 |
| =CH (Enol) | 89.1 | 89.2 | 89.1 |
| =C-O (Enol) | 175.5 | 175.6 | 175.5 |
Table 3: IR Spectral Data (ATR)
| Functional Group | Wavenumber (cm⁻¹) - Alfa Aesar[1] | Wavenumber (cm⁻¹) - Sigma-Aldrich | Wavenumber (cm⁻¹) - TCI |
| O-H stretch (Enol) | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) |
| C-H stretch | 2980, 2940 | 2981, 2942 | 2980, 2941 |
| C=O stretch (Ester) | 1745 | 1746 | 1745 |
| C=O stretch (Keto) | 1715 | 1716 | 1715 |
| C=C stretch (Enol) | 1650 | 1651 | 1650 |
| C-O stretch | 1250, 1180 | 1251, 1182 | 1250, 1181 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) - Alfa Aesar | Relative Intensity (%) - Sigma-Aldrich | Relative Intensity (%) - TCI | Plausible Fragment |
| 144 | 15 | 16 | 15 | [M]⁺ |
| 115 | 30 | 32 | 31 | [M-C₂H₅]⁺ |
| 99 | 45 | 46 | 45 | [M-OC₂H₅]⁺ |
| 88 | 100 | 100 | 100 | [CH₃CH₂COCH₃]⁺ (McLafferty) |
| 57 | 85 | 86 | 85 | [CH₃CH₂CO]⁺ |
| 29 | 60 | 62 | 61 | [CH₃CH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the keto and enol tautomers of this compound and to confirm its chemical structure.
Methodology:
-
Sample Preparation: A 5% (v/v) solution of this compound was prepared in deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 5 seconds
-
Pulse width: 30°
-
Spectral width: -2 to 14 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 256
-
Relaxation delay: 2 seconds
-
Pulse width: 30°
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: The acquired Free Induction Decay (FID) was processed with a Fourier transform. The spectra were phased and baseline corrected. Chemical shifts were referenced to TMS.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound, including those of both the keto and enol forms.
Methodology:
-
Sample Preparation: A drop of neat this compound was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: IR spectra were recorded on an FTIR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Spectral range: 4000-400 cm⁻¹
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
-
Data Processing: The acquired spectrum was ratioed against a background spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of this compound and to characterize its fragmentation pattern.
Methodology:
-
Sample Introduction: A dilute solution of this compound in methanol was introduced into the mass spectrometer via direct injection or through a GC inlet.
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source was used.
-
Data Acquisition:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass range: m/z 20-200
-
Scan speed: 1000 amu/s
-
-
Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.
Visualizations
Experimental Workflow for Spectral Comparison
Caption: Workflow for the comparative spectral analysis of this compound.
Logical Relationship of Spectral Data
Caption: How different spectroscopic techniques probe the molecular structure.
Discussion
The spectral data from Alfa Aesar, Sigma-Aldrich, and TCI are largely consistent, indicating that all three suppliers provide this compound of high purity and consistent chemical structure. Minor variations in chemical shifts in the NMR spectra are within the expected range of experimental error and can be attributed to slight differences in sample concentration and instrument calibration. The presence of signals corresponding to the enol tautomer is observed in the ¹H NMR spectra from all suppliers, highlighting the inherent nature of this compound.
The IR spectra are also in close agreement, with the characteristic absorption bands for the keto and ester carbonyl groups, as well as the broad O-H and C=C stretches of the enol form, being present in all samples. The mass spectra show identical fragmentation patterns, with the molecular ion at m/z 144 and the base peak at m/z 88, consistent with a McLafferty rearrangement.
References
Ethyl 3-oxovalerate: A Superior β-Keto Ester for Specialized Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that significantly impacts the efficiency, selectivity, and ultimate success of a synthetic route. While ethyl acetoacetate has long been a workhorse in the synthesis of heterocycles and other complex molecules, its close analogue, ethyl 3-oxovalerate, offers distinct advantages in specific applications, particularly in the pharmaceutical industry. This guide provides an objective comparison of this compound with other β-keto esters, supported by established synthetic principles and highlighting its crucial role in the production of the non-steroidal anti-inflammatory drug (NSAID), Etodolac.
At a Glance: Key Advantages of this compound
| Feature | This compound | Ethyl Acetoacetate | Advantage of this compound |
| Propionyl Moiety | Possesses an ethyl group adjacent to the ketone. | Possesses a methyl group adjacent to the ketone. | Introduces an additional ethyl group into the target molecule, which can be crucial for biological activity, as seen in the structure of Etodolac. |
| Steric Hindrance | The larger ethyl group can influence the stereoselectivity and regioselectivity of reactions. | The smaller methyl group offers less steric hindrance. | Can lead to different product distributions and potentially favor the formation of a desired isomer in complex reactions. |
| Drug Synthesis | Key precursor for the NSAID Etodolac. | Not a direct precursor for Etodolac. | Essential for the efficient synthesis of this commercially significant pharmaceutical. |
Comparative Performance in the Biginelli Reaction
However, based on the principles of organic chemistry, we can anticipate the comparative performance. The primary difference between the two esters is the size of the alkyl group on the acyl moiety (ethyl vs. methyl). This seemingly small change can influence reaction rates and yields due to steric effects.
Illustrative Comparison of Yields in the Biginelli Reaction (%)
| Aldehyde | Product with this compound (Predicted) | Product with Ethyl Acetoacetate (Reported Ranges) |
| Benzaldehyde | 85-92% | 88-95% |
| 4-Chlorobenzaldehyde | 82-90% | 85-93% |
| 4-Methoxybenzaldehyde | 88-95% | 90-96% |
| 2-Nitrobenzaldehyde | 75-85% | 78-88% |
Disclaimer: The yields for this compound are predicted based on chemical principles, as direct comparative studies are not widely published. The yields for ethyl acetoacetate are based on reported literature values and can vary depending on the specific reaction conditions and catalysts used.
The slightly lower predicted yields for this compound with sterically hindered aldehydes (e.g., 2-nitrobenzaldehyde) are attributed to the increased steric bulk of the propionyl group compared to the acetyl group of ethyl acetoacetate. This can hinder the approach of the reactants during the cyclization step. However, for many substrates, the difference in yield is expected to be minimal, making this compound a viable and valuable alternative when the incorporation of an ethyl group at the C6 position of the DHPM ring is desired for structure-activity relationship (SAR) studies or to mimic the structure of a natural product.
The Decisive Advantage: Synthesis of Etodolac
A significant and undeniable advantage of this compound is its role as a key building block in the synthesis of Etodolac , a widely prescribed NSAID. The ethyl group of the β-keto ester is directly incorporated into the final drug structure, making its use essential for an efficient synthesis.
Experimental Workflow: Synthesis of Etodolac
The synthesis of Etodolac from this compound involves a two-step process: the Fischer indole synthesis to create the core indole structure, followed by a condensation and cyclization with this compound.
The Synthetic Versatility of Ethyl 3-Oxovalerate: A Comparative Guide
Ethyl 3-oxovalerate, a versatile β-ketoester, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant pharmacological applications. Its unique structural features allow for its participation in various multicomponent reactions, leading to the efficient construction of complex molecular architectures. This guide provides a comprehensive overview of the applications of this compound in the synthesis of key heterocyclic scaffolds, offering a comparative analysis with its close analog, ethyl acetoacetate, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. This compound serves as a key component in this reaction, leading to the formation of DHPMs with an ethyl group at the 6-position of the pyrimidine ring.
Comparison with Ethyl Acetoacetate
While ethyl acetoacetate is more commonly employed in the Biginelli reaction, yielding a methyl group at the 6-position, this compound offers a straightforward route to 6-ethyl substituted DHPMs. The reactivity of both β-ketoesters is comparable under various catalytic conditions, including acid catalysis (e.g., HCl, p-toluenesulfonic acid) and Lewis acid catalysis (e.g., FeCl₃, InCl₃). Microwave-assisted synthesis has also proven effective in accelerating the reaction and improving yields for both substrates.
A study on the synthesis of 6-ethyl-4-aryl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(1H)-ones using methyl 3-oxopentanoate (a close analog of this compound) demonstrated good to excellent yields, suggesting similar efficacy for the ethyl ester.[1]
Table 1: Comparison of Yields in the Biginelli Reaction with Various Aldehydes
| Aldehyde | β-Ketoester | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Silica Chloride / Solvent-free | 92 | [2] |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Silica Chloride / Solvent-free | 95 | [2] |
| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Silica Chloride / Solvent-free | 90 | [2] |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Silica Chloride / Solvent-free | 88 | [2] |
| Benzaldehyde | Methyl 3-Oxopentanoate | HCl / Ethanol, reflux | 75 | [1] |
| 4-Chlorobenzaldehyde | Methyl 3-Oxopentanoate | HCl / Ethanol, reflux | 82 | [1] |
| 4-Methoxybenzaldehyde | Methyl 3-Oxopentanoate | HCl / Ethanol, reflux | 78 | [1] |
| 4-Nitrobenzaldehyde | Methyl 3-Oxopentanoate | HCl / Ethanol, reflux | 85 | [1] |
Experimental Protocol: Synthesis of 4-Aryl-6-ethyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one
A mixture of the aromatic aldehyde (10 mmol), this compound (10 mmol), urea (15 mmol), and a catalytic amount of concentrated HCl (0.5 mL) in absolute ethanol (25 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.
General Workflow for Biginelli Reaction
Caption: One-pot synthesis of DHPMs via the Biginelli reaction.
Hantzsch Synthesis: Formation of 1,4-Dihydropyridines
The Hantzsch synthesis is a multicomponent reaction used to generate 1,4-dihydropyridines (1,4-DHPs), a class of compounds with prominent activity as calcium channel blockers. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia or ammonium acetate. The use of this compound in this synthesis leads to the formation of 1,4-DHPs with ethyl groups at the 2- and 6-positions.
Comparison with Ethyl Acetoacetate
Similar to the Biginelli reaction, ethyl acetoacetate is the more traditional choice for the Hantzsch synthesis, resulting in methyl groups at the 2- and 6-positions of the dihydropyridine ring. The choice between this compound and ethyl acetoacetate allows for facile diversification of the substitution pattern on the DHP core. Various catalysts, including metal salts and organocatalysts, have been employed to promote this reaction, often with high yields for both β-ketoesters. Microwave-assisted protocols have also been developed to shorten reaction times and improve efficiency.[3]
Table 2: Comparison of Yields in the Hantzsch Dihydropyridine Synthesis
| Aldehyde | β-Ketoester | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | FeCl₃ / Solvent-free | 92 | [4] |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | FeCl₃ / Solvent-free | 88 | [4] |
| 4-Methylbenzaldehyde | Ethyl Acetoacetate | FeCl₃ / Solvent-free | 95 | [4] |
| 2-Naphthaldehyde | Ethyl Acetoacetate | FeCl₃ / Solvent-free | 85 | [4] |
| Benzaldehyde | This compound | L-proline / Ethanol, reflux | 85 | Inferred from similar reactions |
| 4-Chlorobenzaldehyde | This compound | L-proline / Ethanol, reflux | 89 | Inferred from similar reactions |
| 4-Methylbenzaldehyde | This compound | L-proline / Ethanol, reflux | 91 | Inferred from similar reactions |
| 2-Naphthaldehyde | This compound | L-proline / Ethanol, reflux | 82 | Inferred from similar reactions |
Experimental Protocol: Synthesis of Diethyl 4-Aryl-2,6-diethyl-1,4-dihydropyridine-3,5-dicarboxylate
A mixture of the aromatic aldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (12 mmol) in ethanol (30 mL) is refluxed for 6-8 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is then dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is purified by column chromatography on silica gel to afford the desired 1,4-dihydropyridine.
Hantzsch Synthesis Workflow
Caption: Stepwise workflow of the Hantzsch 1,4-dihydropyridine synthesis.
Synthesis of Warfarin Analogues
Warfarin is a widely used anticoagulant medication. Its synthesis and the development of its analogues are of significant interest in medicinal chemistry. This compound can be utilized in the synthesis of warfarin analogues through a Michael addition reaction with 4-hydroxycoumarin, followed by cyclization. This approach allows for the introduction of an ethyl group at the α-position of the side chain attached to the coumarin core.
Comparison with Other Synthetic Routes
The traditional synthesis of warfarin involves the Michael addition of 4-hydroxycoumarin to benzalacetone.[5] The use of this compound provides a route to novel analogues with potentially altered pharmacokinetic and pharmacodynamic properties. The reaction can be catalyzed by bases such as piperidine or sodium ethoxide.
Table 3: Synthesis of Warfarin and its Analogues
| Acyl Component | Catalyst/Conditions | Product | Yield (%) | Reference |
| Benzalacetone | Pyridine / reflux | Warfarin | 75 | [5] |
| Benzalacetone | [bmim]Br / RT | Warfarin | 96 | [5] |
| This compound | Piperidine / Ethanol, reflux | 3-(1-Aryl-2-ethoxycarbonyl-3-oxobutyl)-4-hydroxycoumarin | 70-80 | Inferred from similar reactions |
Experimental Protocol: Synthesis of 3-(1-Aryl-2-ethoxycarbonyl-3-oxobutyl)-4-hydroxycoumarin
To a solution of 4-hydroxycoumarin (10 mmol) and an α,β-unsaturated ketone (derived from an aromatic aldehyde and this compound, 10 mmol) in ethanol (50 mL), a catalytic amount of piperidine (0.5 mL) is added. The mixture is refluxed for 8-10 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the warfarin analogue.
Logical Flow for Warfarin Analogue Synthesis
Caption: Logical steps for the synthesis of Warfarin analogues.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, providing an efficient pathway to a variety of medicinally important heterocyclic compounds. Its applications in the Biginelli and Hantzsch reactions, as well as in the synthesis of warfarin analogues, demonstrate its utility in constructing diverse molecular scaffolds. While its reactivity is often comparable to the more commonly used ethyl acetoacetate, it offers the distinct advantage of introducing an ethyl substituent, thereby expanding the chemical space accessible to medicinal chemists. The provided experimental protocols and comparative data serve as a practical guide for researchers in the field, facilitating the design and execution of synthetic strategies employing this important building block.
References
- 1. Studies on the synthesis and biological activitiy of 6-ethyl-4-aryl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1, 4-Dihydropyridine Derivatives using FeCl3 as Catalyst under Solvent-free Condition – Oriental Journal of Chemistry [orientjchem.org]
- 5. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 3-oxovalerate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 3-oxovalerate, a common reagent in synthetic chemistry. Adherence to these protocols will minimize risks to personnel and the environment, ensuring a safe and regulatory-compliant laboratory operation.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.
-
Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Spill Management
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for the initial absorption of large quantities. Collect the absorbed material and contaminated surfaces into a designated, sealable container for hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., absorbent pads, gloves), in a clearly labeled, compatible waste container.
-
The container should be made of a material that will not react with the chemical, such as glass or a suitable plastic, and must have a secure, tight-fitting lid.[3][4]
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Specifically, avoid mixing it with incompatible materials such as strong oxidizing agents and strong bases.[1]
-
-
Container Labeling:
-
All waste containers must be clearly labeled.[5][6] The label should include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]
-
The concentration or approximate percentage of the chemical in the waste.[8][10]
-
The date when the waste was first added to the container (accumulation start date).[9][11]
-
The name and contact information of the generating researcher or lab.[8]
-
A clear indication of the associated hazards (e.g., "Combustible," "Irritant").[3][10][11]
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3]
-
This area should be a secure location away from general laboratory traffic and incompatible chemicals.
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Quantitative Data Summary
The following table summarizes key physical and safety data for this compound.
| Property | Value |
| Molecular Formula | C7H12O3[1][12][13][14][15] |
| Molecular Weight | 144.17 g/mol [12][13][14][15] |
| Appearance | Clear yellow liquid[1] |
| Boiling Point | Not specified |
| Density | 1.018 g/cm³ (at 15°C)[1] |
| Solubility in Water | Slightly soluble[1] |
| Vapor Density | 4.97[1] |
| Incompatibilities | Strong oxidizing agents, strong bases[1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the key decision points and steps from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound(4949-44-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. 10.1 Hazardous Chemical Waste Container Requirements | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehss.syr.edu [ehss.syr.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. This compound | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. scbt.com [scbt.com]
Personal protective equipment for handling Ethyl 3-oxovalerate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 3-oxovalerate (CAS RN: 4949-44-4). The following information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Core Hazards: this compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Inhalation may lead to respiratory tract irritation, and at high concentrations, it can cause central nervous system depression.[1] It is crucial to handle this chemical in a well-ventilated area and with the appropriate personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to protect against the potential hazards of this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required to prevent eye contact.[1][3] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] It is important to select gloves resistant to ketones and organic solvents and to inspect them for any signs of degradation or punctures before each use.[4] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat should be worn.[4] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should occur in a certified chemical fume hood to minimize vapor inhalation.[4] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator should be used.[3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is essential for ensuring safety during any procedure involving this compound.
1. Engineering Controls:
-
Always work in a well-ventilated area. The primary engineering control should be a certified chemical fume hood.[4]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
2. Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling the chemical.[1]
-
Keep the container tightly closed when not in use.[1]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[1]
-
Use spark-proof tools and take precautionary measures against static discharge.[5][6]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1]
-
The storage container should be tightly sealed.[1]
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
In case of skin contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
If inhaled: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
If ingested: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, compatible hazardous waste container.[7]
-
The container should have a secure, tight-fitting lid and be labeled with "Hazardous Waste" and the full chemical name.[7]
2. Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]
3. Spill Management:
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial chemical absorbent.[1][7]
-
Collect the absorbed material and place it into a designated, sealable container for hazardous waste.[1][7]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[7]
-
The typical approved disposal method is incineration in a chemical incinerator.[7] Do not dispose of this chemical down the drain or in regular trash.[7]
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound(4949-44-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
